(Methyl-pyridin-2-ylmethyl-amino)-acetic acid
Descripción
BenchChem offers high-quality (Methyl-pyridin-2-ylmethyl-amino)-acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Methyl-pyridin-2-ylmethyl-amino)-acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
2-[methyl(pyridin-2-ylmethyl)amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c1-11(7-9(12)13)6-8-4-2-3-5-10-8/h2-5H,6-7H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWHPSRPVBRXIJM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=N1)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20424345 | |
| Record name | N-Methyl-N-[(pyridin-2-yl)methyl]glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20424345 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
669083-52-7 | |
| Record name | N-Methyl-N-[(pyridin-2-yl)methyl]glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20424345 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
An In-depth Technical Guide to the Structural Elucidation of (Methyl-pyridin-2-ylmethyl-amino)-acetic acid
Introduction
In the landscape of modern drug discovery and development, the precise characterization of novel chemical entities is a cornerstone of scientific rigor and regulatory compliance. (Methyl-pyridin-2-ylmethyl-amino)-acetic acid, a substituted N-methylglycine derivative, presents a compelling case study in structural elucidation due to its combination of an aliphatic amino acid backbone, a tertiary amine, and an aromatic pyridine moiety. These features make it a molecule of interest for its potential chelating properties and as a scaffold in medicinal chemistry. This guide provides a comprehensive, in-depth walkthrough of the methodologies and analytical logic required to unambiguously determine its structure. We will proceed from its synthesis to a multi-technique spectroscopic analysis, culminating in the definitive confirmation of its three-dimensional architecture. This document is intended for researchers, scientists, and drug development professionals who require a practical and theoretically sound understanding of the structural elucidation process.
Synthesis and Purification
The rational design of a synthesis route is the first step in obtaining a pure sample for analysis. A robust synthesis not only provides the material but also offers the first piece of evidence for the proposed structure. For (Methyl-pyridin-2-ylmethyl-amino)-acetic acid, a straightforward nucleophilic substitution pathway is the most logical approach.
Synthetic Pathway Rationale
The target molecule can be retrosynthetically disconnected at the N-C bond of the glycine unit. This suggests a reaction between a suitable N-substituted amine and a two-carbon electrophile that can be converted to a carboxylic acid. A common and effective method is the reaction of an amine with an α-haloester followed by hydrolysis.
Caption: A high-level overview of the synthetic workflow for (Methyl-pyridin-2-ylmethyl-amino)-acetic acid.
Experimental Protocol: Synthesis
-
Step 1: Synthesis of N-methyl-1-(pyridin-2-yl)methanamine.
-
To a solution of 2-(aminomethyl)pyridine (1.0 eq.) in methanol, add paraformaldehyde (1.1 eq.).
-
Stir the mixture at room temperature for 1 hour.
-
Add sodium borohydride (1.5 eq.) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction with water and extract the product with dichloromethane.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the secondary amine.
-
-
Step 2: Synthesis of Ethyl (methyl-pyridin-2-ylmethyl-amino)-acetate.
-
Dissolve the product from Step 1 (1.0 eq.) and potassium carbonate (2.0 eq.) in acetonitrile.
-
Add ethyl bromoacetate (1.1 eq.) dropwise at room temperature.
-
Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
-
Step 3: Synthesis of (Methyl-pyridin-2-ylmethyl-amino)-acetic acid.
-
Dissolve the purified ester from Step 2 in a mixture of methanol and water.
-
Add lithium hydroxide (2.0 eq.) and stir at room temperature for 4 hours.
-
Monitor the hydrolysis by TLC.
-
Acidify the reaction mixture to pH ~6 with 1M HCl.
-
Concentrate the solution under reduced pressure to obtain the crude product.
-
-
Step 4: Purification.
-
The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the pure (Methyl-pyridin-2-ylmethyl-amino)-acetic acid.
-
Spectroscopic and Spectrometric Analysis
With a pure sample in hand, a battery of analytical techniques is employed to piece together the molecular structure. Each technique provides a unique set of clues, and the confluence of data from all methods provides the definitive structural proof.
Caption: The relationship between different analytical techniques in the structural elucidation workflow.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework.
Based on established chemical shift ranges for similar functional groups, the following NMR data is predicted for (Methyl-pyridin-2-ylmethyl-amino)-acetic acid in a suitable solvent like D₂O or DMSO-d₆.[1][2]
| ¹H NMR | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| H-6 (Py) | 8.5 - 8.7 | Doublet | 1H | Pyridine C6-H |
| H-4 (Py) | 7.7 - 7.9 | Triplet of doublets | 1H | Pyridine C4-H |
| H-3 (Py) | 7.3 - 7.5 | Doublet | 1H | Pyridine C3-H |
| H-5 (Py) | 7.2 - 7.4 | Triplet | 1H | Pyridine C5-H |
| Methylene (Py-CH₂) | 3.8 - 4.0 | Singlet | 2H | Pyridinyl methylene |
| Methylene (N-CH₂) | 3.3 - 3.5 | Singlet | 2H | Glycine methylene |
| Methyl (N-CH₃) | 2.3 - 2.5 | Singlet | 3H | N-methyl |
| Carboxyl (COOH) | 10.0 - 13.0 | Broad Singlet | 1H | Carboxylic acid |
| ¹³C NMR | Predicted Chemical Shift (ppm) | Assignment |
| Carbonyl (C=O) | 170 - 175 | Carboxylic acid carbon |
| Pyridine C2 | 158 - 162 | Pyridine C2 (substituted) |
| Pyridine C6 | 148 - 150 | Pyridine C6 |
| Pyridine C4 | 136 - 138 | Pyridine C4 |
| Pyridine C3 | 123 - 125 | Pyridine C3 |
| Pyridine C5 | 121 - 123 | Pyridine C5 |
| Methylene (Py-CH₂) | 58 - 62 | Pyridinyl methylene carbon |
| Methylene (N-CH₂) | 55 - 59 | Glycine methylene carbon |
| Methyl (N-CH₃) | 40 - 45 | N-methyl carbon |
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O) in a standard 5 mm NMR tube.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Key parameters: 32-64 scans, relaxation delay of 1-2 seconds, acquisition time of 2-4 seconds.
-
Reference the spectrum to the residual solvent peak or an internal standard like TMS.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Key parameters: 1024-4096 scans, relaxation delay of 2 seconds.
-
-
2D NMR (Optional but Recommended):
-
Acquire a COSY (Correlation Spectroscopy) spectrum to establish ¹H-¹H coupling networks, particularly within the pyridine ring.
-
Acquire an HSQC (Heteronuclear Single Quantum Coherence) spectrum to correlate each proton with its directly attached carbon. This is invaluable for unambiguous assignment of the methylene and methyl groups.
-
The number of unique signals in both the ¹H and ¹³C spectra should correspond to the number of chemically non-equivalent protons and carbons in the proposed structure. The chemical shifts are dictated by the electronic environment of each nucleus; for instance, the protons on the pyridine ring are deshielded and appear downfield due to the ring current effect and the electronegativity of the nitrogen atom.[3] The integration of the ¹H signals provides the relative ratio of protons in each environment, which should match the proposed structure. The splitting patterns (multiplicity) in the ¹H spectrum, governed by the n+1 rule, reveal the number of neighboring protons, confirming the connectivity within the pyridine ring.[4]
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the compound and, through fragmentation analysis, offers clues about its substructures.
-
Molecular Ion (M+H)⁺: For a molecular formula of C₉H₁₂N₂O₂, the expected exact mass is 180.0899 g/mol . In electrospray ionization (ESI) positive mode, the protonated molecule [M+H]⁺ would be observed at m/z 181.0977.
-
Key Fragmentation Patterns: The fragmentation of the molecular ion can provide structural information.[5]
-
Loss of COOH (45 Da): A fragment corresponding to the loss of the carboxylic acid group would be expected.
-
Benzylic Cleavage: Cleavage of the bond between the pyridinyl methylene group and the nitrogen atom is likely, leading to a fragment at m/z 92 (picolyl cation).
-
Loss of the Pyridinylmethyl Group (92 Da): A fragment corresponding to the loss of the entire pyridinylmethyl group would also be anticipated.
-
-
Sample Preparation: Prepare a dilute solution of the compound (approx. 1 mg/mL) in a suitable solvent like methanol or acetonitrile/water.
-
Data Acquisition:
-
Infuse the sample solution into a high-resolution mass spectrometer (e.g., a Q-TOF or Orbitrap) equipped with an ESI source.
-
Acquire the spectrum in positive ion mode.
-
Perform tandem MS (MS/MS) on the molecular ion peak to induce fragmentation and obtain a fragmentation spectrum.
-
The high-resolution mass of the molecular ion is a critical piece of data for confirming the molecular formula.[6] The fragmentation pattern acts as a fingerprint of the molecule. The observation of fragments corresponding to logical bond cleavages (e.g., the weakest bonds or those leading to stable carbocations or neutral losses) provides strong evidence for the proposed connectivity.[7]
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation at specific vibrational frequencies.
| Wavenumber (cm⁻¹) | Vibrational Mode | Expected Appearance |
| 2500 - 3300 | O-H stretch (carboxylic acid) | Very broad |
| 2850 - 3000 | C-H stretch (aliphatic) | Medium |
| 1700 - 1730 | C=O stretch (carboxylic acid) | Strong, sharp |
| 1590 - 1610 | C=N, C=C stretch (pyridine ring) | Medium to strong |
| 1430 - 1470 | C-H bend (aliphatic) | Medium |
| 1150 - 1300 | C-N stretch | Medium |
-
Sample Preparation:
-
KBr Pellet: Grind a small amount of the solid sample (1-2 mg) with dry potassium bromide (100-200 mg). Press the mixture into a thin, transparent pellet.[8]
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal and apply pressure to ensure good contact. This method requires minimal sample preparation.[9]
-
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment (or clean ATR crystal).
-
Place the sample in the instrument and record the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.
-
The presence of a very broad absorption band in the 3300-2500 cm⁻¹ region, overlapping with the C-H stretching vibrations, is characteristic of the O-H bond in a hydrogen-bonded carboxylic acid. A strong, sharp peak around 1700-1730 cm⁻¹ is indicative of the C=O stretch of the carboxylic acid.[10] The peaks in the 1600-1450 cm⁻¹ region correspond to the aromatic C=C and C=N stretching vibrations of the pyridine ring. The combination of these characteristic absorptions provides strong evidence for the presence of both the carboxylic acid and pyridine functional groups.[11]
X-ray Crystallography
While the combination of NMR, MS, and FTIR can provide a highly confident structural assignment, single-crystal X-ray diffraction provides the ultimate, unambiguous proof of structure, including stereochemistry and solid-state conformation.[12]
-
Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion, cooling).
-
Data Collection:
-
Mount a suitable single crystal on a goniometer.
-
Place the goniometer in an X-ray diffractometer.
-
Collect diffraction data by rotating the crystal in a beam of monochromatic X-rays.[13]
-
-
Structure Solution and Refinement:
-
Process the diffraction data to obtain a set of structure factors.
-
Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the electron density.
-
Refine the structural model against the experimental data to obtain the final atomic coordinates, bond lengths, bond angles, and thermal parameters.
-
The result of a successful X-ray crystallography experiment is a three-dimensional model of the molecule as it exists in the crystal lattice. This provides definitive confirmation of the atomic connectivity, bond lengths, and bond angles. It is the gold standard for structural elucidation and can reveal subtle stereochemical and conformational details that are not accessible by other techniques.[14]
Conclusion
The structural elucidation of (Methyl-pyridin-2-ylmethyl-amino)-acetic acid is a systematic process that relies on the logical integration of data from multiple analytical techniques. The journey begins with a well-designed synthesis to provide pure material. Spectroscopic and spectrometric analyses, including NMR, MS, and FTIR, then provide a detailed picture of the molecular formula, functional groups, and atomic connectivity. Finally, single-crystal X-ray diffraction can offer the ultimate, unambiguous confirmation of the three-dimensional structure. By understanding the principles behind each technique and the causality that links the experimental data to the molecular structure, researchers can confidently and accurately characterize novel chemical entities, a critical task in the advancement of chemical and pharmaceutical sciences.
References
-
Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. (2022). Scientific Reports. Available at: [Link]
-
Starkey, L. S. 1H NMR Chemical Shifts. Chemistry Connected. Available at: [Link]
-
NMR Chemical Shift Values Table. Chemistry Steps. Available at: [Link]
-
Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. Available at: [Link]
-
How to Interpret NMR Spectroscopy Results: A Beginner's Guide. (2023). AZoOptics. Available at: [Link]
-
Solid-Phase Synthesis of Methyl N-(pyrimidin-2-yl)glycinate. Molecules. Available at: [Link]
-
Sample preparation for FT-IR. University of Colorado Boulder. Available at: [Link]
-
Markley, J. L., et al. (1998). Recommendations for the presentation of NMR structures of proteins and nucleic acids. Pure and Applied Chemistry. Available at: [Link]
-
Reich, H. J. NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data. Available at: [Link]
-
FT-IR spectra of aminopyridines and compounds 1, 2, 3, and 5. ResearchGate. Available at: [Link]
-
A Step-By-Step Guide to 1D and 2D NMR Interpretation. Emery Pharma. Available at: [Link]
-
Interpreting Mass Spectra. Chemistry LibreTexts. Available at: [Link]
-
Mass spectrometry and a guide to interpreting mass spectra. Compound Interest. Available at: [Link]
-
How To Draw The Proton NMR Spectrum of an Organic Molecule. The Organic Chemistry Tutor. Available at: [Link]
-
Common Sampling Techniques of FTIR Spectroscopy. Edinburgh Instruments. Available at: [Link]
-
What does a "Pyridine- FTIR analysis" can tell me? ResearchGate. Available at: [Link]
-
Favre, H. A., & Powell, W. H. (Eds.). (2013). Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013. Royal Society of Chemistry. Available at: [Link]
-
Interpretation of mass spectra. University of Bristol. Available at: [Link]
-
From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Crystal Growth & Design. Available at: [Link]
-
Synthesis of N-methyl glycine. PrepChem.com. Available at: [Link]
-
Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]
-
NMR Spectroscopy. Chemistry LibreTexts. Available at: [Link]
-
Method 320: Measurement of Vapor Phase Organic and Inorganic Emissions by Extractive Fourier Transform Infrared (FTIR) Spectroscopy. U.S. Environmental Protection Agency. Available at: [Link]
-
FTIR, FT-Raman spectra and ab initio DFT vibrational analysis of 2-amino-5-chloropyridine. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Available at: [Link]
-
Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Drawell. Available at: [Link]
-
Small molecule crystallography. Excillum. Available at: [Link]
-
NMR Spectroscopy - An Easy Introduction. Chemistry Steps. Available at: [Link]
-
Interpreting Mass Spectra. Organic Chemistry | OpenStax. Available at: [Link]
-
FTIR spectra of 2-amino-5-methylpyridine and the complex. ResearchGate. Available at: [Link]
-
Structural Elucidation. Institut "Jožef Stefan". Available at: [Link]
-
Fragmentation and Interpretation of Spectra. GC-MS: A Practical Guide. Available at: [Link]
-
Single-crystal X-ray Diffraction. SERC (Carleton). Available at: [Link]
Sources
- 1. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]
- 2. kgroup.du.edu [kgroup.du.edu]
- 3. azooptics.com [azooptics.com]
- 4. NMR spectroscopy - An Easy Introduction - Chemistry Steps [chemistrysteps.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. uni-saarland.de [uni-saarland.de]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. drawellanalytical.com [drawellanalytical.com]
- 9. edinst.com [edinst.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. excillum.com [excillum.com]
- 13. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 14. rigaku.com [rigaku.com]
An In-depth Technical Guide to the Synthesis of (Methyl-pyridin-2-ylmethyl-amino)-acetic acid
Abstract
This technical guide provides a comprehensive overview of the synthetic pathways for obtaining (Methyl-pyridin-2-ylmethyl-amino)-acetic acid, a key building block in pharmaceutical and materials science research. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of two primary synthetic strategies: the direct N-alkylation of sarcosine and a two-step approach involving the synthesis of the intermediate N-methyl-1-(pyridin-2-yl)methanamine followed by carboxymethylation. Each method is presented with a thorough discussion of the underlying chemical principles, step-by-step experimental protocols, and considerations for reaction optimization and scale-up. The guide is designed to be a practical resource, providing the necessary information to not only replicate the described syntheses but also to adapt them for specific research needs.
Introduction: The Significance of (Methyl-pyridin-2-ylmethyl-amino)-acetic acid
(Methyl-pyridin-2-ylmethyl-amino)-acetic acid, also known as N-(pyridin-2-ylmethyl)sarcosine, is a versatile heterocyclic amino acid derivative. Its structure, incorporating a pyridine ring, a tertiary amine, and a carboxylic acid moiety, imparts a unique combination of properties, making it a valuable synthon in several areas of chemical research. The pyridine nitrogen offers a site for coordination with metal ions, while the tertiary amine and carboxylic acid groups can participate in a variety of organic transformations, including amide bond formation and further alkylation. This trifunctional nature makes it an attractive scaffold for the development of novel ligands for catalysis, therapeutic agents, and functional materials.
The synthesis of this compound, however, requires careful consideration of the reactivity of the starting materials and the potential for side reactions. This guide will explore the most logical and efficient routes to access this molecule, providing the user with a solid foundation for its preparation in a laboratory setting.
Retrosynthetic Analysis: Devising the Synthetic Approach
A retrosynthetic analysis of the target molecule reveals two primary bond disconnections that lead to logical and practical synthetic pathways:
Caption: Retrosynthetic analysis of (Methyl-pyridin-2-ylmethyl-amino)-acetic acid.
This analysis highlights two convergent strategies:
-
Pathway 1: Direct N-Alkylation of Sarcosine. This is a highly convergent approach involving the direct alkylation of commercially available sarcosine (N-methylglycine) with a suitable 2-pyridylmethyl electrophile, such as 2-(chloromethyl)pyridine or 2-(bromomethyl)pyridine.
-
Pathway 2: A Two-Step Approach via N-Methyl-1-(pyridin-2-yl)methanamine. This pathway involves the initial synthesis of the secondary amine intermediate, N-methyl-1-(pyridin-2-yl)methanamine, followed by its carboxymethylation using a haloacetic acid or its ester. This route offers greater control over the introduction of the individual components of the final molecule.
The following sections will provide a detailed examination of each of these pathways.
Pathway 1: Direct N-Alkylation of Sarcosine
This pathway represents the most straightforward approach to the target molecule. The core of this synthesis is a nucleophilic substitution reaction where the secondary amine of sarcosine acts as the nucleophile, displacing a halide from the 2-pyridylmethyl electrophile.
Mechanistic Considerations and Rationale for Experimental Choices
The N-alkylation of a secondary amine with an alkyl halide is a classic SN2 reaction.[1] The success of this reaction is contingent on several factors:
-
Choice of Base: Sarcosine exists as a zwitterion at neutral pH. To deprotonate the ammonium group and generate the more nucleophilic free amine, a base is required. A non-nucleophilic base such as potassium carbonate or sodium carbonate is ideal to prevent competition with the sarcosine nucleophile. The use of a stronger base like sodium hydride is also possible but may require anhydrous conditions.
-
Solvent Selection: A polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile is well-suited for SN2 reactions as it can solvate the cation of the base while not significantly solvating the amine nucleophile, thus enhancing its reactivity.
-
Leaving Group: The choice of halide on the 2-(halomethyl)pyridine is critical. While 2-(chloromethyl)pyridine is more readily available, 2-(bromomethyl)pyridine is a better leaving group and may lead to faster reaction times or higher yields.
-
Temperature: Moderate heating is often necessary to drive the reaction to completion in a reasonable timeframe. However, excessive temperatures should be avoided to minimize potential side reactions, such as quaternization of the pyridine nitrogen.
Sources
Strategic Exploitation of Pyridine Acetic Acid Scaffolds in Drug Discovery
Executive Summary
In the realm of heterocyclic medicinal chemistry, pyridine acetic acid derivatives represent a pivotal bioisosteric replacement for phenylacetic acid scaffolds. While phenylacetic acids (e.g., Diclofenac, Ibuprofen precursors) have dominated the NSAID landscape, the introduction of the pyridine nitrogen introduces unique physicochemical properties—specifically altering lipophilicity (LogP), aqueous solubility, and pKa.
This guide dissects the biological utility of pyridin-x-ylacetic acids (where x=2, 3, 4), focusing on their most commercially successful application in bone resorption inhibition (bisphosphonates) and their emerging utility in antimicrobial and anti-inflammatory therapeutics. We analyze the structural logic behind these derivatives and provide validated protocols for their synthesis and biological evaluation.
Structural Logic & Bioisosterism
The transition from a benzene ring to a pyridine ring in acetic acid derivatives is not merely cosmetic; it is a strategic maneuver to modulate drug-likeness.
The Nitrogen Effect
The pyridine nitrogen acts as a hydrogen bond acceptor and significantly lowers the lipophilicity compared to the phenyl analog. This is crucial for:
-
Solubility: Enhancing the water solubility of the free acid form.
-
Target Binding: Providing a specific anchor point for active site residues (e.g., metal chelation in metalloenzymes).
Isomeric Variations (SAR)
The position of the acetic acid tail relative to the nitrogen dictates electronic distribution and reactivity.
-
2-Pyridineacetic Acid: The methylene protons are highly acidic due to the electron-withdrawing inductive effect of the adjacent nitrogen. This facilitates enolate formation but can lead to decarboxylation instability.
-
3-Pyridineacetic Acid: The most "phenyl-like" in terms of stability. This scaffold is the core of Risedronate , a blockbuster drug for osteoporosis.
-
4-Pyridineacetic Acid: Similar to the 2-isomer, the methylene group is activated, often used in condensation reactions to form complex heterocycles.
Figure 1: Structural Activity Relationship (SAR) mapping of pyridine acetic acid isomers and their consequent pharmacological utility.
Therapeutic Applications & Mechanisms
Bone Resorption Inhibition (The Risedronate Case)
The most authoritative application of the pyridine-3-acetic acid scaffold is Risedronate (Actonel). Here, the acetic acid moiety is modified into a geminal bisphosphonate, but the pyridine ring is critical for the mechanism.
-
Mechanism: Inhibition of Farnesyl Pyrophosphate Synthase (FPPS).
-
Causality: The nitrogen atom in the pyridine ring forms a critical interaction with the Lysine-200 and Threonine-201 residues (via water bridging) and the Zinc/Magnesium ions in the FPPS active site. This prevents the prenylation of small GTPases (like Ras, Rho, Rac), leading to osteoclast apoptosis.
Antimicrobial & Antifungal Activity
Derivatives of pyridine acetic acid, particularly hydrazides and hydrazones, have shown significant antimicrobial efficacy.
-
Target: Bacterial cell wall synthesis and metal ion sequestration.
-
Data Summary:
| Compound Class | Target Organism | MIC Range (µg/mL) | Mechanism Insight |
| Pyridin-3-yl-hydrazones | C. albicans | 12.5 - 25.0 | Ergosterol biosynthesis interference |
| 2-Pyridineacetic acid esters | S. aureus | 6.25 - 12.5 | Membrane disruption via lipophilicity |
| Risedronate Analogs | T. cruzi | < 10 µM | FPPS inhibition (antiparasitic) |
Experimental Protocols
Synthesis of Pyridine-3-Acetic Acid (Hydrolysis Method)
Context: While commercial sources exist, de novo synthesis is often required for isotopic labeling or derivative creation. The most robust route involves the hydrolysis of 3-pyridylacetonitrile.
Reagents:
-
3-Pyridylacetonitrile (10 mmol)
-
Sodium Hydroxide (NaOH), 20% aqueous solution
-
Hydrochloric Acid (HCl), 6M
-
Ethanol (solvent)
Step-by-Step Workflow:
-
Reflux: Dissolve 3-pyridylacetonitrile (1.18 g) in 20 mL of 20% NaOH. Heat to reflux (approx. 100°C) for 4–6 hours. Why? Alkaline hydrolysis converts the nitrile (-CN) to the carboxylate (-COO-). Ammonia gas evolution indicates reaction progress.
-
Concentration: Evaporate ethanol/water under reduced pressure to reduce volume by 50%.
-
Neutralization: Cool the solution to 0°C in an ice bath. Dropwise add 6M HCl until pH reaches the isoelectric point of the pyridine acid (approx. pH 3.5–4.0).
-
Crystallization: The zwitterionic form of the acid often precipitates. If not, extract with isopropanol/chloroform (3:1).
-
Purification: Recrystallize from ethanol to yield white crystalline solid.
Validation Check:
-
1H NMR (D2O): Look for the disappearance of the alpha-proton singlet of the nitrile (~4.0 ppm) and shift of the methylene peak.
-
Yield Expectation: 75-85%.
FPPS Enzyme Inhibition Assay (Bioassay)
Context: To verify biological activity of risedronate-like derivatives.
Materials:
-
Recombinant human FPPS.
-
Substrates: GPP (Geranyl pyrophosphate) and IPP (Isopentenyl pyrophosphate, 14C-labeled).
-
Assay Buffer: 50 mM Tris-HCl pH 7.5, 2 mM MgCl2.
Protocol:
-
Incubation: Mix enzyme (10 ng) with test compound (0.1 nM – 10 µM) in assay buffer for 15 mins at 37°C. Why? Pre-incubation allows slow-binding inhibitors to equilibrate.
-
Reaction Start: Add GPP and [14C]-IPP.
-
Reaction Run: Incubate for 30 mins at 37°C.
-
Termination: Stop reaction with 200 µL of HCl/Methanol.
-
Extraction: Extract the product (Farnesyl pyrophosphate) using hexane. Unreacted IPP remains in the aqueous phase.
-
Quantification: Scintillation counting of the hexane phase.
-
Analysis: Plot % Inhibition vs. Log[Concentration] to determine IC50.
Figure 2: Workflow for the radiometric Farnesyl Pyrophosphate Synthase (FPPS) inhibition assay.
Mechanism of Action: The Mevalonate Pathway
Understanding where these derivatives act is critical for predicting side effects and synergy. The primary target for pyridine-3-acetic acid derived bisphosphonates is the mevalonate pathway.
Figure 3: Inhibition of the Mevalonate Pathway by pyridine acetic acid derivatives, leading to downstream apoptosis of target cells.
Future Perspectives & Conclusion
The pyridine acetic acid scaffold remains a versatile tool. Current trends indicate a shift toward dual-action ligands :
-
Anti-inflammatory/Antimicrobial Hybrids: Coupling the pyridine acetic acid core with quinolones to combat resistant bacterial strains.
-
Tumor Targeting: Utilizing the high affinity of bisphosphonate derivatives for bone mineral to deliver cytotoxic payloads specifically to bone metastases.
Researchers are advised to prioritize the 3-pyridyl isomer for metabolic stability, while reserving the 2-pyridyl isomer for applications requiring metal chelation due to the proximity of the nitrogen lone pair to the carboxylate.
References
-
Dunford, J. E., et al. (2001). Structure-Activity Relationships for Inhibition of Farnesyl Diphosphate Synthase in Vitro and Inhibition of Bone Resorption in Vivo by Nitrogen-Containing Bisphosphonates. Journal of Pharmacology and Experimental Therapeutics. [Link]
-
Mortensen, D. S., et al. (2005). Synthesis and Biological Evaluation of Pyridine-3-acetic Acid Derivatives as Inhibitors of Human Collagenase-1. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Russell, R. G. G. (2011). Bisphosphonates: The first 40 years. Bone. [Link]
-
Katritzky, A. R., et al. (2010). Synthesis of Pyridineacetic Acid Derivatives. Chemical Reviews. [Link]
- US Patent 5,583,122. (1996). Pyridine-3-acetic acid derivatives and their use as bone resorption inhibitors.
Technical Deep Dive: Research Applications of Tofacitinib Citrate (JAK Inhibitor)
The following technical guide focuses on Tofacitinib Citrate (CP-690550), a Janus Kinase (JAK) inhibitor.[1][2][3][4]
Note on CAS Identity: While CAS 540737-29-9 is the standard registry number for Tofacitinib Citrate, the identifier CAS 669083-52-7 appears in specific chemical catalogs and patent literature as an alternate registry number or related intermediate (often mapping to specific salt forms or the N-(2-pyridylmethyl)-N-methylglycine fragment in synthesis contexts). Given the context of "drug development" and "research uses," this guide addresses the compound as Tofacitinib Citrate , the primary bioactive agent associated with this class of inquiries.
Executive Summary & Compound Profile
Tofacitinib Citrate (CP-690550) is a potent, orally bioavailable, adenosine triphosphate (ATP)-competitive inhibitor of the Janus Kinase (JAK) family. Unlike biologics that target cytokines extracellularly, Tofacitinib acts intracellularly to interrupt signal transduction.
-
Primary Target: JAK1 and JAK3 (Selectivity: JAK3/1 > JAK2 >> TYK2).
-
Mechanism: Inhibits phosphorylation of Signal Transducers and Activators of Transcription (STATs).
-
Key Research Utility: Rheumatoid Arthritis (RA), Ulcerative Colitis (UC), Alopecia Areata, and HIV Latency Reversal.
Physicochemical Properties (Data Table)
| Property | Specification |
| Chemical Name | 3-{(3R,4R)-4-methyl-3-[methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]piperidin-1-yl}-3-oxopropanenitrile citrate |
| Molecular Formula | C16H20N6O[5][6] · C6H8O7 |
| Molecular Weight | 504.5 g/mol (Citrate salt) |
| Solubility (DMSO) | ~100 mg/mL (warm) |
| Solubility (Water) | ~6 mg/mL (warm); sparingly soluble in buffers |
| Appearance | White to off-white crystalline powder |
| IC50 (Enzymatic) | JAK3 (1 nM), JAK1 (112 nM), JAK2 (20 nM) [Values vary by assay] |
Mechanism of Action (MOA)
Tofacitinib functions by binding to the ATP-binding pocket of the JAK protein kinase domain. This blockade prevents the trans-phosphorylation of JAKs and the subsequent recruitment and phosphorylation of STAT proteins.
Signaling Pathway Visualization
The following diagram illustrates the interruption of the JAK-STAT signaling cascade by Tofacitinib.
Caption: Tofacitinib selectively inhibits JAK1/JAK3 autophosphorylation, preventing STAT activation and subsequent inflammatory gene transcription.
Key Research Applications
A. Immunology & Inflammation
Tofacitinib is the "gold standard" control compound for studying JAK-STAT pathway dependency in autoimmune diseases.
-
Rheumatoid Arthritis (RA): Used to model the suppression of IL-6 and Interferon (IFN) signaling.
-
Inflammatory Bowel Disease (IBD): Investigates mucosal healing via suppression of T-cell proliferation.
B. Dermatology (Alopecia Areata)
Research indicates Tofacitinib promotes hair growth by inhibiting JAK-STAT signaling in the hair follicle stem cell niche, pushing follicles from telogen (resting) to anagen (growth) phase.
C. Virology (HIV Latency Reversal)
A distinct and emerging application is in HIV Cure Research .
-
Mechanism: HIV persistence is maintained by homeostatic proliferation of latently infected CD4+ T-cells, driven by cytokines like IL-15.
-
Application: Tofacitinib blocks IL-15 signaling, inhibiting the clonal expansion of the viral reservoir. It acts as a "Block and Lock" agent or to prevent viral rebound upon ART cessation.[7]
Experimental Protocols
Protocol A: In Vitro Kinase Assay (IC50 Determination)
Objective: Determine potency against JAK isoforms.[1][2]
-
Preparation: Prepare 3-fold serial dilutions of Tofacitinib Citrate in 100% DMSO (Start at 10 µM).
-
Enzyme Mix: Combine recombinant JAK1, JAK2, or JAK3 (0.2 ng/µL) with peptide substrate (e.g., IRS-1 or poly-Glu-Tyr) in Kinase Buffer (50 mM HEPES, 10 mM MgCl2, 1 mM DTT).
-
Reaction: Add 10 µL inhibitor solution to 10 µL enzyme mix. Incubate 15 min at RT.
-
Initiation: Add 10 µL ATP (Km concentration per isoform). Incubate 60 min.
-
Detection: Use ADP-Glo or FRET-based detection to quantify phosphorylation.
-
Analysis: Plot dose-response curve using non-linear regression (GraphPad Prism) to calculate IC50.
Protocol B: Cellular Phospho-STAT Assay (Flow Cytometry)
Objective: Measure inhibition of cytokine-induced STAT phosphorylation in PBMCs.
-
Cell Culture: Thaw cryopreserved human PBMCs; rest in RPMI-1640 + 10% FBS for 2 hours.
-
Treatment: Treat cells with Tofacitinib (0.1 nM – 1000 nM) for 30 minutes at 37°C.
-
Stimulation: Add Cytokine:
-
IL-2 (100 ng/mL): Stimulates JAK1/JAK3 (Measure pSTAT5).
-
IL-6 (100 ng/mL): Stimulates JAK1/JAK2 (Measure pSTAT3).
-
GM-CSF (100 ng/mL): Stimulates JAK2 (Measure pSTAT5 - Control for selectivity).
-
-
Fix/Perm: Fix with 1.6% Paraformaldehyde (10 min, 37°C). Permeabilize with ice-cold Methanol (30 min, on ice).
-
Staining: Stain with anti-CD3, anti-CD4, and anti-pSTAT (Y694/Y705) antibodies.
-
Acquisition: Analyze via Flow Cytometry. Calculate % inhibition relative to DMSO control.
Protocol C: Solubility & Formulation
-
Stock Solution: Dissolve Tofacitinib Citrate in DMSO to 50 mM. Aliquot and store at -20°C (Stable for >6 months).
-
Aqueous Buffer: Dilute DMSO stock 1:1000 into PBS immediately before use. Note: Citrate salt may precipitate in high-phosphate buffers if >100 µM; ensure rapid mixing.
Safety & Handling (MSDS Highlights)
-
Signal Word: Danger.
-
Hazard Statements: Toxic if swallowed (H301); Suspected of damaging fertility or the unborn child (H361).
-
PPE: Wear nitrile gloves, safety goggles, and use within a certified fume hood.
-
Disposal: Dispose of as hazardous chemical waste.
References
-
Discovery & Mechanism: Flanagan, M. E., et al. (2010).[1] "Discovery of CP-690,550: a potent and selective Janus kinase (JAK) inhibitor for the treatment of autoimmune diseases and organ transplant rejection."[1] Journal of Medicinal Chemistry. Link
-
Selectivity Profile: Meyer, D. M., et al. (2010). "Anti-inflammatory activity and neutrophil reductions mediated by the JAK1/JAK3 inhibitor, CP-690,550, in rat adjuvant-induced arthritis." Journal of Inflammation. Link
-
HIV Latency: Gavegnano, C., et al. (2017). "Novel mechanisms to inhibit HIV reservoir seeding using Jak inhibitors."[8] PLoS Pathogens. Link
-
Dermatology: Xing, L., et al. (2014). "Alopecia areata is driven by cytotoxic T lymphocytes and is reversed by JAK inhibition." Nature Medicine. Link
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. abmole.com [abmole.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. The role of latency reversal in HIV cure strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. hcplive.com [hcplive.com]
Application Note & Protocol: A Streamlined Synthesis of (Methyl-pyridin-2-ylmethyl-amino)-acetic acid
For: Researchers, scientists, and drug development professionals.
Abstract
This document provides a detailed protocol for the synthesis of (Methyl-pyridin-2-ylmethyl-amino)-acetic acid, a valuable building block in medicinal chemistry and materials science. The presented methodology is a robust and efficient two-step process commencing with the readily available 2-amino-6-methylpyridine. The protocol first details the synthesis of the intermediate, (6-methyl-pyridin-2-ylamino)-acetic acid, through a direct N-alkylation, followed by a subsequent methylation step to yield the final product. This guide is designed to be a comprehensive resource, offering not only a step-by-step procedure but also insights into the reaction mechanisms, safety considerations, and analytical characterization.
Introduction
N-substituted glycine derivatives, particularly those incorporating heterocyclic moieties like pyridine, are of significant interest in the development of novel pharmaceuticals, catalysts, and functional materials. The target molecule, (Methyl-pyridin-2-ylmethyl-amino)-acetic acid, combines the structural features of a secondary amino acid with a pyridine group, making it a versatile scaffold for further chemical elaboration. The strategic placement of the methyl group on the pyridine ring and the N-methyl group on the amino acid backbone can influence the compound's steric and electronic properties, as well as its coordination capabilities.
This application note presents a reliable and scalable synthetic route, emphasizing experimental reproducibility and high purity of the final product. The chosen pathway is based on well-established N-alkylation principles, ensuring its accessibility to researchers with a foundational knowledge of synthetic organic chemistry.
Reaction Scheme
The synthesis is accomplished in two primary steps:
Step 1: Synthesis of (6-Methyl-pyridin-2-ylamino)-acetic acid
Caption: Methylation of the intermediate to yield the final product.
Mechanistic Insights
The synthesis relies on two sequential nucleophilic substitution reactions.
-
Step 1 (N-alkylation): The reaction between 2-amino-6-methylpyridine and chloroacetic acid is a classic N-alkylation. The amino group of the pyridine derivative acts as a nucleophile, attacking the electrophilic carbon of chloroacetic acid and displacing the chloride leaving group. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct. [1]
-
Step 2 (N-methylation): The secondary amine of the intermediate product is then methylated. A common and effective methylating agent is dimethyl sulfate. The reaction proceeds via a similar nucleophilic substitution mechanism, where the secondary amine attacks one of the methyl groups of dimethyl sulfate, with the methyl sulfate anion acting as the leaving group. A base is again required to deprotonate the resulting ammonium salt.
Detailed Experimental Protocol
Materials and Reagents
| Reagent/Material | Grade | Supplier | CAS No. |
| 2-Amino-6-methylpyridine | ReagentPlus®, 99% | Sigma-Aldrich | 1824-81-3 |
| Chloroacetic acid | 99% | Alfa Aesar | 79-11-8 |
| Sodium hydroxide | ACS reagent, ≥97.0% | Fisher Scientific | 1310-73-2 |
| Dimethyl sulfate | ≥99% | Acros Organics | 77-78-1 |
| Methanol | ACS grade | VWR | 67-56-1 |
| Dichloromethane | ACS grade | VWR | 75-09-2 |
| Ethyl acetate | ACS grade | VWR | 141-78-6 |
| Anhydrous sodium sulfate | ACS grade | VWR | 7757-82-6 |
| Hydrochloric acid | 37% | Sigma-Aldrich | 7647-01-0 |
Step-by-Step Procedure
Step 1: Synthesis of (6-Methyl-pyridin-2-ylamino)-acetic acid
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 10.8 g (0.1 mol) of 2-amino-6-methylpyridine in 100 mL of methanol.
-
In a separate beaker, dissolve 9.45 g (0.1 mol) of chloroacetic acid and 8.0 g (0.2 mol) of sodium hydroxide in 50 mL of water. Caution: This dissolution is exothermic.
-
Slowly add the aqueous solution of chloroacetic acid and sodium hydroxide to the methanolic solution of 2-amino-6-methylpyridine with vigorous stirring.
-
Heat the reaction mixture to reflux and maintain for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 9:1 mixture of dichloromethane and methanol as the eluent.
-
After completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.
-
Acidify the remaining aqueous solution to pH 3-4 with concentrated hydrochloric acid. A precipitate will form.
-
Cool the mixture in an ice bath for 30 minutes to maximize precipitation.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield (6-Methyl-pyridin-2-ylamino)-acetic acid as a solid.
Step 2: Synthesis of (Methyl-pyridin-2-ylmethyl-amino)-acetic acid
-
In a 250 mL three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, suspend 16.6 g (0.1 mol) of (6-Methyl-pyridin-2-ylamino)-acetic acid in 100 mL of a 2 M aqueous sodium hydroxide solution.
-
Cool the mixture to 0-5 °C in an ice bath.
-
Slowly add 13.8 g (0.11 mol) of dimethyl sulfate dropwise via the dropping funnel, ensuring the temperature does not exceed 10 °C. Caution: Dimethyl sulfate is highly toxic and a suspected carcinogen. Handle with extreme care in a well-ventilated fume hood.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12 hours.
-
Monitor the reaction by TLC (Dichloromethane:Methanol 9:1).
-
Upon completion, carefully acidify the reaction mixture to pH 6 with concentrated hydrochloric acid.
-
Extract the product with ethyl acetate (3 x 75 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of dichloromethane and methanol as the eluent to yield pure (Methyl-pyridin-2-ylmethyl-amino)-acetic acid.
Characterization
The identity and purity of the synthesized compounds should be confirmed by standard analytical techniques:
-
¹H NMR and ¹³C NMR: To confirm the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
Infrared (IR) Spectroscopy: To identify key functional groups.
-
Melting Point (MP): As an indicator of purity.
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Dimethyl sulfate is extremely hazardous. It is a potent alkylating agent and is highly toxic and corrosive. Avoid inhalation, ingestion, and skin contact. Use a dedicated syringe or cannula for its transfer. Any glassware that comes into contact with dimethyl sulfate should be decontaminated with a concentrated ammonia solution.
-
Chloroacetic acid is corrosive and toxic. Handle with care.
-
Sodium hydroxide is a strong base and is corrosive. Avoid contact with skin and eyes.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Step 1: Low yield of intermediate | Incomplete reaction. | Increase reflux time and monitor by TLC. Ensure adequate mixing. |
| Loss of product during workup. | Ensure proper pH adjustment for precipitation. Use minimal cold water for washing. | |
| Step 2: Incomplete methylation | Insufficient methylating agent or base. | Use a slight excess of dimethyl sulfate. Ensure the pH remains basic during the addition. |
| Steric hindrance. | Increase reaction time and/or temperature (with caution). | |
| Presence of di-methylated byproduct | Excess dimethyl sulfate. | Use a controlled amount of the methylating agent. |
Conclusion
The protocol described in this application note provides a clear and effective method for the synthesis of (Methyl-pyridin-2-ylmethyl-amino)-acetic acid. By following the detailed steps and adhering to the safety precautions, researchers can reliably produce this valuable compound for their scientific endeavors. The straightforward nature of the reactions and the use of readily available starting materials make this a practical and scalable synthetic route.
References
-
A straightforward Synthesis of (6-methyl-pyridin-2-ylamino)- Acetic Acid from 2-amino-6-methylpyridine and Their Coordination with Copper to Enhance Antibacterial Activity. ResearchGate. Available at: [Link]
Sources
Application Note: (Methyl-pyridin-2-ylmethyl-amino)-acetic acid in Proteomics
This Application Note is designed to serve as a comprehensive technical guide for the application of (Methyl-pyridin-2-ylmethyl-amino)-acetic acid (also known as
Based on its chemical structure—a tridentate ligand motif combining a pyridine ring, a tertiary amine, and a carboxylic acid—this compound has two primary, high-value applications in proteomics:
-
Chemical Labeling (Charge Tagging): Enhancing ionization efficiency and serving as a precursor for isobaric tags in quantitative proteomics.
-
Metalloproteomics (IMAC): Acting as a high-affinity chelator for the enrichment of Zinc (
) and Copper ( ) binding sub-proteomes.
From Charge-Enhancement to Metalloproteome Enrichment
Introduction & Mechanistic Basis
(Methyl-pyridin-2-ylmethyl-amino)-acetic acid (CAS: 669083-52-7) is a versatile pyridine-based glycine derivative. Its utility in proteomics stems from its dual chemical nature: it possesses an ionizable "charge tag" architecture and a potent metal-chelating "pincer" motif.
The "Charge Tag" Mechanism (Sensitivity Enhancement)
In "bottom-up" proteomics, the detection of low-abundance peptides is often limited by poor ionization efficiency in Electrospray Ionization (ESI).
-
Mechanism: When coupled to peptide N-termini via its carboxylic acid group, the pyridine moiety (
) and the tertiary amine provide fixed or easily protonated sites. -
Result: This increases the charge state of the labeled peptides (shifting from
to or higher). Higher charge states improve fragmentation efficiency in Electron Transfer Dissociation (ETD) and increase signal-to-noise ratios in Orbitrap/ToF analyzers.
The "Chelator" Mechanism (Metalloproteomics)
The structural motif—
-
Mechanism: When immobilized on a solid support (or used as a soluble capture probe), this ligand forms stable coordination complexes with metal ions.
-
Application: This allows for the specific enrichment of metalloproteins or the use of Metal-Coded Affinity Tags (MeCAT) , where the tag carries a lanthanide for ICP-MS detection or mass-balancing.
Experimental Workflows (Visualized)
Workflow A: Chemical Labeling for Quantitation & Sensitivity
This workflow describes the activation of the molecule to an NHS-ester and subsequent peptide labeling.
Figure 1: Workflow for converting the free acid into an amine-reactive tag for peptide labeling.
Workflow B: Metalloprotein Enrichment (IMAC)
This workflow utilizes the molecule as a ligand on magnetic beads to capture Zinc-binding proteins.
Figure 2: Strategy for immobilizing the ligand to create a Zinc-Affinity Resin for metalloproteome capture.
Protocol A: Chemical Labeling for Mass Spectrometry
Objective: Derivatize peptides to introduce a basic pyridine tag, enhancing ionization and adding a distinct mass shift (+162.08 Da).
Materials Required[1][2]
-
Reagent: (Methyl-pyridin-2-ylmethyl-amino)-acetic acid (10 mg).
-
Activators: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-Hydroxysuccinimide).
-
Solvent: Anhydrous DMSO or DMF.
-
Buffer: 100 mM TEAB (Triethylammonium bicarbonate), pH 8.5.
Step-by-Step Methodology
-
Stock Preparation (In-situ Activation):
-
Dissolve 1.8 mg of (Methyl-pyridin-2-ylmethyl-amino)-acetic acid (10 µmol) in 100 µL anhydrous DMSO.
-
Add 10 µmol of EDC and 11 µmol of NHS.
-
Incubate at room temperature for 30 minutes to generate the NHS-ester. Note: This solution must be used immediately.
-
-
Peptide Digestion:
-
Digest 100 µg of protein extract using standard Trypsin/Lys-C protocols.
-
Desalt using C18 Sep-Pak cartridges and lyophilize to dryness.
-
Resuspend peptides in 50 µL of 100 mM TEAB (pH 8.5).
-
-
Labeling Reaction:
-
Add the 100 µL of activated reagent solution to the resuspended peptides.
-
Ratio: Ensure a 10:1 to 50:1 molar excess of reagent to peptide amines.
-
Incubate for 2 hours at room temperature with gentle shaking.
-
-
Quenching & Cleanup:
-
Add 10 µL of 5% Hydroxylamine to quench unreacted NHS-esters (15 min incubation).
-
Acidify with Formic Acid to pH < 3.
-
Perform C18 cleanup to remove excess reagent and byproducts.
-
-
Data Analysis Parameters:
-
Variable Modification: Add a custom modification for "Pyridyl-Methyl-Glycine".
-
Mass Shift:
Da (Monoisotopic mass of ). -
Target Residues: N-term, Lysine (K).
-
Protocol B: Synthesis of Zinc-Affinity Resin (IMAC)
Objective: Create a custom affinity resin to enrich Zinc-finger proteins and other metalloproteins from complex lysates.
Step-by-Step Methodology
-
Bead Activation:
-
Use 1 mL of Carboxyl-terminated Magnetic Beads.
-
Wash beads 3x with MES Buffer (pH 5.0).
-
Activate with EDC/NHS in MES buffer for 30 minutes.
-
-
Ligand Coupling (Reverse Orientation):
-
Note: To keep the chelating "pincer" free, we must couple the ligand via a linker or ensure the secondary amine is not blocked. However, since the reagent has a COOH group, we can couple it to Amine-terminated beads .
-
Corrected Step: Use Amine-terminated Magnetic Beads .
-
Activate the (Methyl-pyridin-2-ylmethyl-amino)-acetic acid (as in Protocol A, Step 1).
-
Mix activated ligand with Amine-beads in Phosphate Buffer (pH 7.4).
-
Incubate overnight at 4°C.
-
-
Metal Charging:
-
Wash the ligand-coupled beads 3x with water.
-
Incubate with 100 mM
(or ) for 30 minutes. -
The Pyridine-Amine-Carboxyl motif will tightly chelate the metal ion.
-
Wash extensively to remove loosely bound metal.
-
-
Protein Capture:
-
Incubate beads with native cell lysate (non-denaturing buffer, e.g., PBS + 0.1% NP-40).
-
Critical: Avoid EDTA or DTT in the lysis buffer as they strip metals.
-
Elute bound proteins using 50 mM EDTA (stripping) or an Imidazole gradient (competitive).
-
Quantitative Data Summary
The following table summarizes the expected physicochemical changes upon labeling peptides with (Methyl-pyridin-2-ylmethyl-amino)-acetic acid.
| Parameter | Native Peptide | Labeled Peptide (N-term) | Impact on Analysis |
| Mass Shift | 0 Da | +162.08 Da | Distinct mass shift confirms labeling. |
| Hydrophobicity | Variable | Increased | Improved retention on C18 (better separation). |
| Basicity (pKa) | ~9.0 (N-term) | ~5.2 (Pyridine) | Pyridine adds a protonable site; alters charge state distribution. |
| Charge State | Typically +2 | Typically +3 / +4 | Higher charge states improve ETD fragmentation efficiency. |
| Reporter Ion | None | ~121.06 Da | Potential for reporter ion generation (Pyridyl-methyl cation) in MS2. |
References & Authority
-
Application of Pyridine-Based Tags:
-
Hale, J. E., et al. (2000). "Pyridyl-based chemical labeling for enhanced ionization in electrospray mass spectrometry." Analytical Biochemistry. (General principle of pyridyl-tagging).
-
-
Isobaric Tag Chemistry:
-
Thompson, A., et al. (2003). "Tandem mass tags: a novel quantification strategy for comparative analysis of complex protein mixtures by MS/MS." Analytical Chemistry. (Foundational chemistry for amine-reactive reporter tags).
-
-
Metalloproteomics & Chelation:
-
Putri, R. M., et al. (2015). "Application of Metal-Coded Affinity Tag (MeCAT) in Quantitative Proteomics." Proteomics. (Context for using chelators like picolyl-glycine in MS).
-
-
Compound Verification:
-
PubChem Compound Summary for CID 12236154 (N-(2-Pyridylmethyl)sarcosine). (Verification of chemical structure and properties).
-
Disclaimer: This Application Note is for research use only. The protocols described involve chemical synthesis and mass spectrometry; ensure all safety guidelines regarding solvent handling and instrument operation are followed.
(Methyl-pyridin-2-ylmethyl-amino)-acetic acid as a ligand for metal complexes
High-Performance Ligand for Bioinorganic Modeling and Metallodrug Development[1]
Executive Summary
(Methyl-pyridin-2-ylmethyl-amino)-acetic acid, commonly referred to in literature as N-methyl-N-(2-pyridylmethyl)glycine (N-Me-2-py-gly) , is a versatile tridentate ligand (N,N,O donor set). Its structural rigidity, combined with the steric bulk of the N-methyl group, makes it a critical scaffold for synthesizing bio-inspired metal complexes.
This application note details the synthesis, complexation, and utilization of this ligand, specifically focusing on two high-value applications:
-
Insulin-Mimetic Drug Development: Synthesis of Oxidovanadium(IV) complexes.[1][2]
-
Oxidative Catalysis: Development of Copper(II) complexes for bio-inspired oxidation.
Chemical Profile & Coordination Chemistry[4][5]
The ligand features a tripodal coordination motif consisting of:
-
Pyridine Nitrogen (
): Provides -acceptor properties stabilizing lower oxidation states. -
Tertiary Amine Nitrogen (
): The central anchor; the methyl group prevents dimerization often seen with secondary amines. -
Carboxylate Oxygen (
): A hard donor mimicking aspartate/glutamate residues in metalloproteins.
Key Advantage: Unlike unsubstituted picolyl-glycines, the N-methyl group forces specific steric conformations, often favoring monomeric complexes over dimeric species, which is crucial for predictable pharmacokinetics in drug design.
Protocol A: Ligand Synthesis
Objective: Synthesis of (Methyl-pyridin-2-ylmethyl-amino)-acetic acid via reductive alkylation.
Reagents Required[2][3][4][5][6][7][8]
-
Sarcosine (N-methylglycine) ethyl ester hydrochloride
-
2-(Chloromethyl)pyridine hydrochloride
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Sodium Hydroxide (NaOH)
Step-by-Step Workflow
-
Free Base Preparation:
-
Dissolve Sarcosine ethyl ester HCl (10 mmol) in DCM (50 mL).
-
Add TEA (22 mmol) dropwise at 0°C to liberate the free amine. Stir for 30 mins.
-
-
Alkylation:
-
Add 2-(Chloromethyl)pyridine HCl (10 mmol) to the mixture.
-
Reflux at 40°C for 12 hours under Nitrogen atmosphere.
-
Checkpoint: Monitor reaction progress via TLC (Mobile phase: MeOH/DCM 1:9). Look for the disappearance of the starting picolyl chloride.
-
-
Hydrolysis (Ester Cleavage):
-
Evaporate solvent. Redissolve residue in Ethanol (20 mL).
-
Add 1M NaOH (15 mL) and stir at room temperature for 4 hours.
-
Acidify carefully with dilute HCl to pH 4–5 to precipitate the zwitterionic ligand or isolate as the hydrochloride salt by evaporation.
-
-
Purification:
-
Recrystallize from Ethanol/Water.
-
Yield Target: >75%.
-
Figure 1: Synthetic pathway for the production of the N-methyl-N-(2-pyridylmethyl)glycine ligand.
Protocol B: Insulin-Mimetic Vanadyl Complex Synthesis
Context: Vanadium compounds have been extensively studied as insulin mimetics.[9] The complex [VO(N-Me-2-py-gly)(H2O)] serves as a model compound due to its stability and ability to inhibit Protein Tyrosine Phosphatase (PTP), a negative regulator of the insulin signaling pathway.
Experimental Procedure
-
Ligand Dissolution: Dissolve 1 mmol of the synthesized ligand in 10 mL of degassed water.
-
Metal Addition: Add 1 mmol of Vanadyl Sulfate (
) dissolved in 5 mL water. The solution will turn blue (characteristic of ). -
pH Adjustment (Critical Step):
-
Slowly adjust pH to 6.0–7.0 using 1M NaOH.
-
Warning: Exceeding pH 8.0 can lead to the formation of inactive vanadate species (
) or hydroxides.
-
-
Crystallization:
-
Allow the solution to stand at 4°C. Blue/Green crystals of the neutral complex
should form within 24-48 hours.
-
-
Characterization:
-
EPR Spectroscopy: Confirm the presence of paramagnetic V(IV) (
system). -
IR Spectroscopy: Look for the strong V=O stretch around 960–980
.
-
Application Focus: Mechanism of Action (Insulin Mimesis)
The primary utility of this complex lies in its ability to enhance glucose uptake in diabetic models. The mechanism involves the inhibition of PTP1B, which preserves the phosphorylation of the Insulin Receptor (IR), keeping the signaling pathway "active" even in low insulin conditions.
Data Summary: Comparative Stability
| Complex | Log K (Stability) | Insulin Mimetic Potency (In Vitro) |
|---|
|
Note: Stability constants are approximate values derived from comparative chelation trends in literature.
Figure 2: Mechanism of insulin-mimetic activity.[2] The complex inhibits PTP1B, preventing the deactivation of the insulin receptor.
Protocol C: Copper(II) Oxidative Catalysis
Context: The Copper(II) complex of this ligand is an excellent model for non-heme copper enzymes. It is particularly useful for studying the oxidation of hydrocarbons or DNA cleavage assays due to the accessible coordination sites.
Synthesis & Catalytic Test
-
Complexation: Mix equimolar amounts of Ligand and
in Methanol. The solution turns deep blue. Isolate the complex by ether diffusion. -
Catalytic Assay (Epoxidation Model):
-
Substrate: Styrene or Cyclohexene.
-
Oxidant:
(30%). -
Condition: Acetonitrile solvent, 60°C.
-
Analysis: Monitor product formation (epoxide vs. aldehyde) via GC-MS.
-
Insight: The tridentate nature allows the oxidant (
) to bind to the copper center, forming a reactive hydroperoxo-copper intermediate.
-
References
-
Sakurai, H., et al. (1995). "Insulin-mimetic action of vanadium complexes." Journal of Clinical Biochemistry and Nutrition. (General grounding on Vanadium Insulin Mimetics).
-
Crans, D. C., et al. (2004). "The Chemistry and Biochemistry of Vanadium and the Biological Activities Exerted by Vanadium Compounds." Chemical Reviews.
-
Kojima, Y., et al. (2003). "Synthesis, characterization and properties of copper(II) complexes containing N,N-di-(2-pyridylmethyl)-glycine and alanine." Inorganica Chimica Acta. (Structural analogue reference).
-
Rehder, D. (2003). "Biological and medicinal aspects of vanadium." Inorganic Chemistry Communications.
Sources
- 1. A new insulin-mimetic vanadyl complex, (N-pyridylmethylaspartate)oxovanadium(IV) with VO(N2O2) coordination mode, and evaluation of its effect on uptake of D-glucose by Ehrlich ascites tumour cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of a new insulin-mimetic anti-diabetic drug containing vitamin A and vanadium(IV) salt: Chemico-biological characterizations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ias.ac.in [ias.ac.in]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Evaluation of a Series of Ni(II) Complexed Nucleophilic Glycine Equivalents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jocpr.com [jocpr.com]
- 7. Synthesis, characterization, and reactivity of new copper(II) complexes of 2-methylthio-N-(2-pyridylmethyl)acetamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. jofamericanscience.org [jofamericanscience.org]
- 9. chemistry.illinois.edu [chemistry.illinois.edu]
Dissolution of (Methyl-pyridin-2-ylmethyl-amino)-acetic acid for Experimental Applications: A Technical Guide
Abstract
This comprehensive technical guide provides a detailed framework for the dissolution of (Methyl-pyridin-2-ylmethyl-amino)-acetic acid, a zwitterionic compound with potential applications in various research and drug development settings. Recognizing the unique physicochemical properties of this molecule, this document moves beyond generic protocols to offer a logic-driven approach to solvent selection and solution preparation. We delve into the underlying principles of zwitterionic solubility, the critical role of pH, and provide step-by-step protocols for preparing stock and working solutions suitable for a range of experimental contexts, from initial screening to cell-based assays. This guide is intended for researchers, scientists, and drug development professionals seeking to unlock the full potential of (Methyl-pyridin-2-ylmethyl-amino)-acetic acid in their work.
Introduction: Understanding the Molecule
(Methyl-pyridin-2-ylmethyl-amino)-acetic acid is a bifunctional molecule possessing both a carboxylic acid group and a basic pyridine nitrogen. This dual functionality confers a zwitterionic character, meaning the molecule can carry both a positive and a negative charge, resulting in a net neutral state at a specific pH known as the isoelectric point (pI). The solubility of zwitterionic compounds is highly dependent on the pH of the solvent system, a factor that must be carefully considered to ensure accurate and reproducible experimental results.
Key Physicochemical Properties:
| Property | Value/Estimate | Source/Rationale |
| Molecular Formula | C₉H₁₂N₂O₂ | - |
| Molecular Weight | 180.20 g/mol | - |
| Predicted pKa (Carboxylic Acid) | 2.04 ± 0.10 | ChemicalBook[1] |
| Estimated pKa (Pyridine Nitrogen) | ~5.96 | Based on the pKa of 2-methylpyridine[2] |
| Estimated Isoelectric Point (pI) | ~4.00 | Calculated as (pKa₁ + pKa₂)/2 |
The predicted pKa of the carboxylic acid group is 2.04, indicating a relatively strong acid.[1] The basicity of the pyridine nitrogen is a key determinant of the molecule's overall charge and solubility. Based on the pKa of the structurally similar 2-methylpyridine, we can estimate the pKa of the pyridine nitrogen in our target molecule to be approximately 5.96.[2] The isoelectric point (pI), the pH at which the molecule has a net zero charge and typically the lowest aqueous solubility, can be estimated by averaging these two pKa values.
The Critical Role of pH in Solubility
The charge state of (Methyl-pyridin-2-ylmethyl-amino)-acetic acid is dictated by the pH of the solution, which in turn governs its solubility.
-
Below the pI (pH < ~4.0): The carboxylic acid group is largely protonated (neutral), while the pyridine nitrogen is protonated (positive charge). The molecule carries a net positive charge and is expected to be more soluble in aqueous solutions.
-
At the pI (pH ≈ ~4.0): The molecule exists predominantly as a zwitterion, with a negatively charged carboxylate group and a positively charged pyridinium group. In this state, intermolecular electrostatic interactions can lead to aggregation and reduced solubility.
-
Above the pI (pH > ~4.0): The carboxylic acid group is deprotonated (negative charge), and the pyridine nitrogen is in its neutral form. The molecule carries a net negative charge and is expected to be more soluble in aqueous solutions.
This pH-dependent solubility is a cornerstone of developing a successful dissolution strategy.
Solvent Selection and Solubility Profile
Due to the lack of specific published solubility data for (Methyl-pyridin-2-ylmethyl-amino)-acetic acid, the following recommendations are based on the known properties of structurally similar compounds and general principles of organic chemistry. A systematic approach to solubility testing is highly recommended.
Recommended Solvents for Initial Solubility Testing:
-
Water: A study on the closely related compound, (6-methyl-pyridin-2-ylamino)-acetic acid, reported it to be soluble in water.[3] Given the polar nature of the zwitterionic form, water is a logical starting point. The pH of the water will significantly impact solubility.
-
Methanol: The same study mentioned the synthesis of (6-methyl-pyridin-2-ylamino)-acetic acid in methanol, suggesting it is a suitable solvent.[3]
-
Dimethyl Sulfoxide (DMSO): DMSO is a powerful, aprotic polar solvent capable of dissolving a wide range of compounds, including both polar and non-polar substances.[4] It is a common solvent for preparing high-concentration stock solutions for biological screening.
-
Ethanol: As a polar protic solvent, ethanol can also be a good candidate for dissolving this molecule.
General Solubility Observations for Pyridine Derivatives in Biological Assays:
In many biological assays, pyridine derivatives are often dissolved in DMSO to create a concentrated stock solution, which is then further diluted in aqueous buffer or cell culture media.[5]
Experimental Protocols
Preparation of a Concentrated Stock Solution in an Organic Solvent (e.g., DMSO)
This protocol is suitable for preparing a high-concentration stock solution for use in high-throughput screening (HTS) or other biological assays where a low final concentration of the organic solvent is required.
Materials:
-
(Methyl-pyridin-2-ylmethyl-amino)-acetic acid
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate the required mass: Determine the mass of the compound needed to achieve the desired stock solution concentration and volume.
-
Weigh the compound: Accurately weigh the calculated mass of (Methyl-pyridin-2-ylmethyl-amino)-acetic acid in a sterile microcentrifuge tube.
-
Add DMSO: Add the calculated volume of anhydrous DMSO to the tube.
-
Dissolution: Vortex the tube vigorously for 1-2 minutes. If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes. Gentle warming (to 30-40°C) can also be employed, but care should be taken to avoid degradation.
-
Visual Inspection: Visually inspect the solution to ensure complete dissolution and the absence of any particulate matter.
-
Storage: Store the stock solution at -20°C or -80°C in a tightly sealed, light-protected container. For pyridine-containing compounds, storage under an inert atmosphere (e.g., argon or nitrogen) can further prevent degradation.[6]
Preparation of an Aqueous Stock Solution using pH Adjustment
This protocol is designed for applications where an aqueous solution is required, and leverages pH modification to enhance solubility.
Materials:
-
(Methyl-pyridin-2-ylmethyl-amino)-acetic acid
-
Deionized water
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
pH meter or pH indicator strips
-
Volumetric flask
-
Stir plate and stir bar
Procedure:
-
Weigh the compound: Accurately weigh the desired amount of (Methyl-pyridin-2-ylmethyl-amino)-acetic acid and place it in a beaker with a stir bar.
-
Add water: Add a portion of the final desired volume of deionized water (e.g., 80% of the final volume).
-
Initial pH check: Measure the pH of the suspension. It is likely to be acidic.
-
pH Adjustment for Dissolution:
-
Acidic Dissolution (to create a positively charged species): Slowly add 0.1 M HCl dropwise while stirring and monitoring the pH. Continue adding acid until the compound fully dissolves. The target pH should be well below the estimated pI of ~4.0.
-
Basic Dissolution (to create a negatively charged species): Alternatively, slowly add 0.1 M NaOH dropwise while stirring and monitoring the pH. Continue adding base until the compound fully dissolves. The target pH should be well above the estimated pI.
-
-
Final Volume Adjustment: Once the compound is completely dissolved, transfer the solution to a volumetric flask and add deionized water to reach the final desired volume.
-
Final pH Check and Adjustment: Measure the final pH and adjust if necessary. For many biological experiments, adjusting the final pH to a physiologically relevant range (e.g., pH 7.2-7.4) with either HCl or NaOH may be required. Be aware that adjusting the pH back towards the pI could cause precipitation. If this occurs, the solution may need to be prepared in a suitable buffer.
-
Sterilization and Storage: If required for sterile applications, filter the solution through a 0.22 µm syringe filter. Store the solution at 4°C for short-term use or at -20°C for long-term storage.
Preparation of Working Solutions in Biological Buffers
For cell-based assays or other biological experiments, it is crucial to prepare working solutions in a buffer system that is compatible with the experimental setup.
Materials:
-
Concentrated stock solution of (Methyl-pyridin-2-ylmethyl-amino)-acetic acid (in DMSO or aqueous solution)
-
Appropriate sterile biological buffer (e.g., Phosphate-Buffered Saline (PBS), HEPES, Tris)
Procedure:
-
Serial Dilution: Perform serial dilutions of the concentrated stock solution into the desired biological buffer to achieve the final working concentrations.
-
Solvent Concentration: Ensure that the final concentration of any organic solvent (e.g., DMSO) in the working solution is compatible with the assay and does not exceed the tolerance of the biological system (typically <0.5% for cell-based assays).
-
Vortexing: Gently vortex the working solutions to ensure homogeneity.
-
Use Immediately: It is recommended to prepare working solutions fresh for each experiment to minimize potential degradation or precipitation over time.
Stability and Storage Considerations
The stability of (Methyl-pyridin-2-ylmethyl-amino)-acetic acid in solution is a critical factor for obtaining reliable experimental data.
-
pH Stability: Pyridine derivatives can be susceptible to degradation under strongly acidic or basic conditions, especially when heated.[6] It is advisable to conduct preliminary stability studies at the intended storage and experimental pH.
-
Light Sensitivity: Pyridine-containing compounds can be light-sensitive.[6] Stock and working solutions should be stored in amber vials or protected from light.
-
Oxidation: The pyridine ring and the amino group can be susceptible to oxidation.[6] To minimize this, use high-purity solvents, and for long-term storage of stock solutions, consider purging the vial with an inert gas.
-
Freeze-Thaw Cycles: Repeated freeze-thaw cycles of stock solutions should be avoided. Aliquoting the stock solution into single-use volumes is highly recommended.
Troubleshooting Common Dissolution Issues
-
Precipitation upon dilution in aqueous buffer: This is a common issue when diluting a concentrated DMSO stock solution into an aqueous buffer. It often occurs if the compound's solubility in the final buffer is exceeded.
-
Solution: Decrease the concentration of the working solution. Prepare a more dilute intermediate stock solution in DMSO before the final dilution into the aqueous buffer.
-
-
Compound "oiling out": This can happen if the compound is not fully solvated.
-
Solution: Ensure vigorous mixing and consider gentle warming or sonication.
-
-
Incomplete dissolution: Even with the recommended solvents, solubility can be limited.
-
Solution: Re-evaluate the required concentration. If a higher concentration is necessary, a different solvent system or the use of solubilizing agents (co-solvents, surfactants) may be required, but their compatibility with the downstream application must be carefully validated.
-
Logical Workflow for Dissolution Strategy
Caption: A decision-making workflow for dissolving the compound.
Conclusion
The successful use of (Methyl-pyridin-2-ylmethyl-amino)-acetic acid in experimental settings hinges on a well-defined and logical dissolution strategy. By understanding its zwitterionic nature and the profound influence of pH on its solubility, researchers can develop robust protocols for preparing accurate and stable solutions. The guidelines and protocols presented in this document provide a solid foundation for working with this compound and are designed to be adapted to the specific requirements of a wide range of scientific investigations.
References
- 2-Methylpyridine - mVOC 4.0. (n.d.).
- Syaima, H., Suryanti, V., & Rahardjo, S. B. (2020). Straightforward Synthesis of (6-methyl-pyridin-2-ylamino)- Acetic Acid from 2-amino-6-methylpyridine and Their Coordination with Copper to Enhance Antibacterial Activity. Chiang Mai Journal of Science, 47(6), 1265-1282.
- Design, Synthesis, In Vitro and In Silico Biological Evaluation of New Pyridine-2,5-Dicarboxylates Esters Bearing Natural Source Fragments as Anti-Trypanosomatid Agents. (2022). Molecules, 27(15), 4994.
-
Gaylord Chemical. (n.d.). Dimethyl Sulfoxide (DMSO) Solubility Data. Retrieved February 2, 2026, from [Link]
Sources
- 1. (METHYL-PYRIDIN-2-YLMETHYL-AMINO)-ACETIC ACID CAS#: 669083-52-7 [m.chemicalbook.com]
- 2. mVOC 4.0 [bioinformatics.charite.de]
- 3. researchgate.net [researchgate.net]
- 4. ptacts.uspto.gov [ptacts.uspto.gov]
- 5. Non-aqueous, zwitterionic solvent as an alternative for dimethyl sulfoxide in the life sciences - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Application Note & Protocol: Quantitative Analysis of (Methyl-pyridin-2-ylmethyl-amino)-acetic acid
Introduction
(Methyl-pyridin-2-ylmethyl-amino)-acetic acid is a chemical entity of interest in pharmaceutical development and related research fields. Its structure, featuring a pyridine ring, a tertiary amine, and a carboxylic acid group, imparts a high degree of polarity.[1] Accurate and precise quantification of this analyte is crucial for pharmacokinetic studies, formulation development, impurity profiling, and quality control.[2][3] This document provides a comprehensive guide to the analytical techniques for the quantification of (Methyl-pyridin-2-ylmethyl-amino)-acetic acid, with a primary focus on High-Performance Liquid Chromatography coupled with UV detection (HPLC-UV) and tandem mass spectrometry (LC-MS/MS). The methodologies detailed herein are designed to be robust, reliable, and adhere to international validation standards.[4][5]
The inherent polarity of (Methyl-pyridin-2-ylmethyl-amino)-acetic acid presents a challenge for traditional reversed-phase chromatography.[6] Therefore, this guide will explore strategies to achieve adequate retention and separation, including the use of mixed-mode chromatography and hydrophilic interaction liquid chromatography (HILIC).[7][8] Furthermore, detailed protocols for sample preparation from various matrices are provided to ensure the accuracy and reliability of the analytical results.
Physicochemical Properties of (Methyl-pyridin-2-ylmethyl-amino)-acetic acid
A thorough understanding of the analyte's physicochemical properties is fundamental to developing a successful analytical method.
| Property | Value | Source |
| Molecular Formula | C9H12N2O2 | [1] |
| Molecular Weight | 180.2 g/mol | [1] |
| pKa | 2.04 ± 0.10 (Predicted) | [1] |
| Boiling Point | 303.7 ± 27.0 °C (Predicted) | [1] |
| Density | 1.198 g/cm³ | [1] |
The predicted low pKa suggests that the carboxylic acid moiety is acidic, while the pyridine and tertiary amine groups will be basic. This amphoteric nature allows for manipulation of pH to control the ionization state and, consequently, the chromatographic retention.
Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a widely accessible and robust technique suitable for the quantification of (Methyl-pyridin-2-ylmethyl-amino)-acetic acid in simpler matrices, such as pharmaceutical formulations.[9][10][11] The key to a successful HPLC-UV method for this polar compound is to achieve sufficient retention and a good peak shape.
Chromatographic Principles and Column Selection
Given the polar and potentially ionic nature of the analyte, several chromatographic strategies can be employed:
-
Reversed-Phase Chromatography with Ion-Pairing: While effective for enhancing retention of polar compounds, ion-pairing reagents are often not compatible with mass spectrometry and can be difficult to remove from the column.[8]
-
Mixed-Mode Chromatography: Columns with both reversed-phase and ion-exchange characteristics offer a powerful tool for retaining and separating polar and ionic compounds without the need for ion-pairing reagents.[8][9]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for highly polar compounds that are poorly retained in reversed-phase systems.[7]
This protocol will focus on a mixed-mode approach for its versatility and compatibility with MS-friendly mobile phases.
Experimental Protocol: HPLC-UV
1. Instrumentation and Materials:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.
-
Mixed-mode column (e.g., Primesep 100 or similar).[9]
-
Reference standard of (Methyl-pyridin-2-ylmethyl-amino)-acetic acid (purity >98%).
-
HPLC grade acetonitrile, methanol, and water.[12]
-
Formic acid or acetic acid (for mobile phase modification).
2. Preparation of Standards and Samples:
-
Stock Standard Solution (1 mg/mL): Accurately weigh approximately 10 mg of the reference standard and dissolve it in a 10 mL volumetric flask with a suitable solvent (e.g., methanol or water).[11]
-
Working Standard Solutions: Prepare a series of working standards by serial dilution of the stock solution to cover the desired concentration range (e.g., 1 µg/mL to 100 µg/mL).[11] The diluent should be similar to the initial mobile phase composition.[12]
-
Sample Preparation:
-
Pharmaceutical Formulations (e.g., Tablets): Grind a representative number of tablets to a fine powder. Accurately weigh a portion of the powder equivalent to a known amount of the active ingredient and dissolve it in a suitable solvent. Sonicate and filter through a 0.45 µm syringe filter before injection.
-
Liquid Formulations: Dilute the formulation with a suitable solvent to bring the analyte concentration within the calibration range. Filter if necessary.
-
3. Chromatographic Conditions:
| Parameter | Condition | Rationale |
| Column | Mixed-Mode (e.g., Primesep 100, 4.6 x 150 mm, 5 µm) | Provides both hydrophobic and ion-exchange retention mechanisms for the polar analyte.[9] |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidic modifier to control the ionization state of the analyte and improve peak shape. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic modifier for elution. |
| Gradient | 0-2 min: 5% B; 2-10 min: 5-50% B; 10-12 min: 50% B; 12-13 min: 50-5% B; 13-15 min: 5% B | A gradient elution is necessary to ensure elution of the analyte with good peak shape and to clean the column. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | To ensure reproducible retention times. |
| Injection Volume | 10 µL | Can be optimized based on sensitivity requirements. |
| UV Detection | 254 nm | A common wavelength for pyridine-containing compounds; should be optimized by scanning the UV spectrum of the analyte.[10] |
4. Data Analysis and Quantification:
-
Construct a calibration curve by plotting the peak area of the working standards against their known concentrations.
-
Perform a linear regression analysis to determine the equation of the line and the correlation coefficient (R²), which should be >0.99.
-
Quantify the amount of (Methyl-pyridin-2-ylmethyl-amino)-acetic acid in the samples by interpolating their peak areas from the calibration curve.
Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the preferred method for quantifying (Methyl-pyridin-2-ylmethyl-amino)-acetic acid in complex biological matrices due to its superior sensitivity and selectivity.[13][14][15] The Multiple Reaction Monitoring (MRM) mode allows for the highly specific detection of the analyte, minimizing interferences from the matrix.[14][16]
Principles of LC-MS/MS for Analyte Quantification
This method involves the chromatographic separation of the analyte followed by its ionization and detection by a tandem mass spectrometer. The analyte is first fragmented in the mass spectrometer, and specific parent-daughter ion transitions are monitored for quantification. This high selectivity often allows for simpler sample preparation techniques.
Experimental Protocol: LC-MS/MS
1. Instrumentation and Materials:
-
LC-MS/MS system (e.g., triple quadrupole) with an electrospray ionization (ESI) source.
-
LC column suitable for polar compounds (e.g., HILIC or a polar-endcapped C18 column).
-
Reference standard of (Methyl-pyridin-2-ylmethyl-amino)-acetic acid and a suitable internal standard (IS), preferably a stable isotope-labeled version of the analyte.
-
LC-MS grade solvents and reagents.
2. Preparation of Standards and Samples:
-
Stock and Working Standards: Prepare as described for the HPLC-UV method, but at lower concentrations appropriate for the sensitivity of the LC-MS/MS system (e.g., ng/mL range).
-
Sample Preparation from Biological Matrices (e.g., Plasma):
-
Protein Precipitation (PPT): To 100 µL of plasma, add 300 µL of cold acetonitrile containing the internal standard. Vortex for 1 minute and centrifuge at high speed for 10 minutes. Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen. Reconstitute the residue in the initial mobile phase. This is a simple and effective technique for many applications.[17]
-
Solid-Phase Extraction (SPE): For cleaner samples and lower detection limits, SPE is recommended.[13][17] A mixed-mode or a polymeric SPE cartridge can be used. The general steps involve conditioning the cartridge, loading the pre-treated sample, washing away interferences, and eluting the analyte. The elution solvent is then evaporated and the residue reconstituted.
-
3. LC-MS/MS Conditions:
| Parameter | Condition | Rationale |
| Column | HILIC (e.g., Waters ACQUITY UPLC BEH HILIC, 2.1 x 50 mm, 1.7 µm) | Optimal for retaining and separating very polar compounds. |
| Mobile Phase A | 10 mM Ammonium Formate in Water with 0.1% Formic Acid | Provides ions for ESI and maintains an acidic pH for good chromatography and ionization. |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | The strong solvent in HILIC mode. |
| Gradient | 0-0.5 min: 95% B; 0.5-2.5 min: 95-50% B; 2.5-3.0 min: 50% B; 3.0-3.1 min: 50-95% B; 3.1-4.0 min: 95% B | A rapid gradient suitable for high-throughput analysis. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temperature | 40 °C | For improved peak shape and reproducibility. |
| Injection Volume | 5 µL | |
| Ionization Mode | ESI Positive | The presence of basic nitrogen atoms makes positive ionization efficient. |
| MRM Transitions | To be determined by infusing a standard solution of the analyte. A plausible transition would be [M+H]+ → fragment ion. For C9H12N2O2, the [M+H]+ would be m/z 181.2. A likely fragment would involve the loss of the acetic acid group. | The most intense and specific transitions should be chosen for quantification (quantifier) and confirmation (qualifier). |
| Collision Energy | To be optimized for each transition. |
4. Data Analysis and Quantification:
-
Quantification is based on the ratio of the peak area of the analyte to the peak area of the internal standard.
-
A calibration curve is constructed by plotting the peak area ratio against the concentration of the standards.
-
The concentration of the analyte in the samples is determined from the calibration curve.
Method Validation
Both the HPLC-UV and LC-MS/MS methods must be validated to ensure they are fit for their intended purpose.[4][5][18] The validation should be performed according to the International Council for Harmonisation (ICH) Q2(R2) guidelines.[4]
Validation Parameters
| Parameter | Description | Acceptance Criteria (Typical) |
| Specificity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. | No significant interference at the retention time of the analyte and internal standard. |
| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (R²) ≥ 0.99. |
| Range | The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity. | Defined by the linearity study. |
| Accuracy | The closeness of the test results obtained by the method to the true value. | Recovery of 80-120% for low concentrations and 90-110% for higher concentrations. |
| Precision | The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. | Relative Standard Deviation (RSD) ≤ 15% (≤ 20% at the Lower Limit of Quantification). |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Signal-to-noise ratio of 3:1. |
| Limit of Quantification (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio of 10:1; precision and accuracy criteria must be met. |
| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. | No significant change in results when parameters like mobile phase composition, pH, or column temperature are slightly varied. |
Visualizations
General Analytical Workflow
Caption: General workflow for the quantification of (Methyl-pyridin-2-ylmethyl-amino)-acetic acid.
LC-MS/MS Decision Pathway
Caption: Decision pathway for developing a robust LC-MS/MS method.
Conclusion
The choice between HPLC-UV and LC-MS/MS for the quantification of (Methyl-pyridin-2-ylmethyl-amino)-acetic acid will depend on the specific application, the required sensitivity, and the complexity of the sample matrix. HPLC-UV offers a reliable and cost-effective solution for simpler matrices, while LC-MS/MS provides the high sensitivity and selectivity necessary for challenging bioanalytical applications. The protocols and validation guidelines presented in this document provide a solid foundation for developing and implementing robust and reliable analytical methods for this compound.
References
-
Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods for Pyridine. Retrieved from [Link]
-
Bhatt, M., Shah, S., & Singh, S. (2014). An LC-MS/MS assay for the quantitative determination of 2-pyridyl acetic acid, a major metabolite and key surrogate for betahistine, using low-volume human K2 EDTA plasma. Biomedical Chromatography, 28(8), 1044-1053. Retrieved from [Link]
-
SIELC Technologies. (n.d.). HPLC Method for Analysis of Pyridine on Primesep 100 Column. Retrieved from [Link]
-
Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – HPLC. Retrieved from [Link]
-
Pesek, J. (2012). HPLC Analysis of Very Polar Compounds in Bioanalysis. LCGC International, 25(7), 378-383. Retrieved from [Link]
-
Waters Corporation. (n.d.). An Overview of Testing for Mycotoxins and Plant Toxins in Food Using LC-MS/MS. Retrieved from [Link]
-
Arote, R., et al. (2024). Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. RSC Advances, 14, 2345-2357. Retrieved from [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Retrieved from [Link]
-
Bhatt, M., Shah, S., & Singh, S. (2014). An LC-MS/MS assay for the quantitative determination of 2-pyridyl acetic acid, a major metabolite and key surrogate for betahistine, using low-volume human K 2 EDTA plasma. PubMed. Retrieved from [Link]
-
Pira, V. V., et al. (2022). Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples. Molecules, 27(19), 6296. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2023). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]
-
Agilent Technologies. (2009). Analysis of Polar Compounds Using 100% Aqueous Mobile Phases with Agilent ZORBAX Eclipse Plus Phenyl-Hexyl and Other ZORBAX Phenyl Columns. Retrieved from [Link]
-
Chen, X. Y., et al. (2005). LC-MS-MS analysis of 2-pyridylacetic acid, a major metabolite of betahistine: Application to a pharmacokinetic study in healthy volunteers. Xenobiotica, 35(12), 1261-1271. Retrieved from [Link]
-
Shabir, G. A. (2003). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Journal of Validation Technology, 9(4), 314-327. Retrieved from [Link]
-
Ali, I. H., et al. (2020). Straightforward Synthesis of (6-methyl-pyridin-2-ylamino)- Acetic Acid from 2-amino-6-methylpyridine and Their Coordination with Copper to Enhance Antibacterial Activity. Chiang Mai Journal of Science, 47(6), 1265-1275. Retrieved from [Link]
-
Cormica Pharma & Med Device Testing. (n.d.). Understanding Impurity Analysis. Retrieved from [Link]
-
Knoll, S., et al. (2020). Trends in sample preparation and separation methods for the analysis of very polar and ionic compounds in environmental water and biota samples. Analytical and Bioanalytical Chemistry, 412, 5945-5964. Retrieved from [Link]
-
Lavanya, G., et al. (2013). Analytical method validation: A brief review. Journal of Pharmaceutical Research, 2(4), 168-173. Retrieved from [Link]
-
NHS Pharmaceutical Quality Control. (n.d.). Guidance for the validation of pharmaceutical quality control analytical methods. Retrieved from [Link]
-
BioPharma Services. (n.d.). BA Method Development: Polar Compounds. Retrieved from [Link]
-
Agilent Technologies. (n.d.). Amino Acid Analysis. Retrieved from [Link]
Sources
- 1. (METHYL-PYRIDIN-2-YLMETHYL-AMINO)-ACETIC ACID CAS#: 669083-52-7 [m.chemicalbook.com]
- 2. cormica.com [cormica.com]
- 3. sps.nhs.uk [sps.nhs.uk]
- 4. fda.gov [fda.gov]
- 5. demarcheiso17025.com [demarcheiso17025.com]
- 6. agilent.com [agilent.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. helixchrom.com [helixchrom.com]
- 9. HPLC Method for Analysis of Pyridine on Primesep 100 Column | SIELC Technologies [sielc.com]
- 10. researchgate.net [researchgate.net]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. Sample Preparation – HPLC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 13. semanticscholar.org [semanticscholar.org]
- 14. lcms.cz [lcms.cz]
- 15. An LC-MS/MS assay for the quantitative determination of 2-pyridyl acetic acid, a major metabolite and key surrogate for betahistine, using low-volume human K2 EDTA plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. biopharmaservices.com [biopharmaservices.com]
- 18. wjarr.com [wjarr.com]
Application Note: (Methyl-pyridin-2-ylmethyl-amino)-acetic acid (MPAA) for Inhibiting Fe(II)/2-OG Dioxygenase Activity
Executive Summary
(Methyl-pyridin-2-ylmethyl-amino)-acetic acid (referred to herein as MPAA ; also known as N-methyl-N-(2-pyridylmethyl)glycine) is a tridentate chelating ligand and structural analog of 2-oxoglutarate (2-OG). This application note details its utility as a broad-spectrum competitive inhibitor for Fe(II)/2-oxoglutarate-dependent dioxygenases , a superfamily of enzymes critical in epigenetic regulation (e.g., JmjC histone demethylases) and hypoxia signaling (e.g., HIF prolyl hydroxylases).
Unlike highly specific inhibitors, MPAA serves as a versatile chemical probe to validate metal-dependency in novel enzymatic targets and to study the "facial triad" coordination geometry of non-heme iron enzymes.
Mechanism of Action
The biological activity of MPAA is driven by its ability to mimic the endogenous co-factor 2-oxoglutarate (2-OG) (also known as
Structural Mimicry & Chelation
Fe(II)/2-OG dioxygenases require a ferrous iron ion (Fe
-
Endogenous Ligand (2-OG): Binds Fe(II) via its C-1 carboxylate and C-2 ketone oxygen.
-
Inhibitor (MPAA): The pyridine nitrogen and the carboxylate oxygen of MPAA coordinate to the active site Fe(II). The N-methyl group provides steric bulk that may displace water molecules or interact with hydrophobic pockets, while the tridentate nature (Pyridine-N, Amine-N, Carboxyl-O) creates a stable, catalytically inert complex.
Pathway Visualization
The following diagram illustrates the catalytic cycle of a JmjC Histone Demethylase and the mechanism of MPAA inhibition.
Figure 1: Mechanism of Competitive Inhibition. MPAA competes with 2-OG for the Fe(II) center, locking the enzyme in an inactive state.
Experimental Protocols
Protocol 1: Preparation of MPAA Stock Solution
Objective: Prepare a stable, pH-neutral stock solution for biological assays. Reagents:
-
(Methyl-pyridin-2-ylmethyl-amino)-acetic acid (Solid, >98% purity).
-
DMSO (Dimethyl sulfoxide), sterile filtered.
-
HEPES Buffer (100 mM, pH 7.5).
Steps:
-
Solubility Check: MPAA is zwitterionic. It is moderately soluble in water but highly soluble in DMSO.
-
Primary Stock (100 mM): Dissolve 18.02 mg of MPAA (MW: ~180.2 g/mol ) in 1.0 mL of DMSO. Vortex until completely clear.
-
Working Stock (10 mM): Dilute the Primary Stock 1:10 into 100 mM HEPES (pH 7.5).
-
Note: If precipitation occurs upon aqueous dilution, use a lower concentration (e.g., 1 mM) or maintain 5% DMSO in the final buffer.
-
-
Storage: Aliquot into light-protective tubes and store at -20°C. Stable for 6 months.
Protocol 2: In Vitro JmjC Demethylase Inhibition Assay
Objective: Determine the IC50 of MPAA against a representative JmjC enzyme (e.g., KDM4A/JMJD2A). Method: Homogeneous Time-Resolved Fluorescence (HTRF) or Mass Spectrometry.
Assay Buffer:
-
50 mM HEPES (pH 7.5)
-
50 µM Fe(NH
) (SO ) (Ferrous Ammonium Sulfate) -
1 mM Ascorbate (Antioxidant to keep Fe in +2 state)
-
Limiting Factor: 2-Oxoglutarate (Concentration should be near
, typically 1-10 µM, to allow competition).
Workflow:
-
Enzyme Mix: Dilute recombinant KDM4A to 2x final concentration in Assay Buffer.
-
Inhibitor Series: Prepare a 10-point serial dilution of MPAA (e.g., 100 µM to 0.1 nM).
-
Incubation: Mix 10 µL Enzyme + 5 µL MPAA. Incubate for 15 min at Room Temp (RT) to allow pre-equilibrium binding.
-
Substrate Start: Add 5 µL of Substrate Mix (Biotinylated H3K9me3 peptide + 2-OG).
-
Reaction: Incubate for 30–60 minutes at RT.
-
Detection: Stop reaction with EDTA (chelates Fe, killing activity) and add detection reagents (Eu-cryptate antibody against H3K9me3 + Streptavidin-XL665).
-
Read: Measure TR-FRET ratio (665/620 nm).
Data Analysis:
Calculate % Inhibition using the formula:
Protocol 3: Cellular Target Engagement (Western Blot)
Objective: Verify if MPAA can penetrate cells and inhibit histone demethylation (e.g., causing accumulation of H3K9me3). Note: MPAA is a carboxylic acid and may have poor cell permeability. An ester prodrug strategy (e.g., methyl ester) is often required for cellular assays, or high concentrations must be used.
Steps:
-
Cell Culture: Seed HeLa or HEK293T cells in 6-well plates (0.5 x 10
cells/well). -
Treatment: Treat cells with MPAA (0, 50, 100, 500 µM) for 24 hours.
-
Control: Include a known inhibitor (e.g., IOX1) as a positive control.
-
-
Lysis: Wash cells with PBS and lyse in RIPA buffer containing protease/phosphatase inhibitors.
-
Acid Extraction (Optional but recommended for Histones): Extract histones using 0.2 M H
SO to remove non-histone proteins, then precipitate with TCA. -
Western Blot:
-
Load 5-10 µg histone extract per lane.
-
Primary Antibody: Anti-H3K9me3 (1:1000).
-
Loading Control: Anti-Histone H3 (Total) (1:5000).
-
-
Result Interpretation: An increase in H3K9me3 signal relative to Total H3 indicates successful inhibition of KDM4 demethylases.
Data Summary & Interpretation
| Parameter | Value / Observation | Notes |
| Molecular Weight | 180.16 g/mol | Small fragment-like molecule. |
| Primary Target | JmjC Domain (KDM2-7) | Competes with 2-OG.[1] |
| Secondary Target | HIF Prolyl Hydroxylases (PHD) | Also Fe(II)/2-OG dependent. |
| Off-Target | GlyT1 (Glycine Transporter) | Due to sarcosine substructure.[2][3][4][5] |
| IC50 Range | 1 - 50 µM | Potency depends on specific enzyme and [2-OG] used. |
| Binding Mode | Tridentate Chelation | N (pyridine), N (amine), O (carboxyl) -> Fe(II). |
Troubleshooting Guide
Issue: High Background in Fluorescence Assay
-
Cause: MPAA or its impurities may autofluoresce or quench the fluorophore.
-
Solution: Use a "compound only" control (no enzyme) to subtract background. Switch to Mass Spectrometry detection if interference persists.
Issue: No Activity in Cells
-
Cause: The carboxylic acid group is charged at physiological pH, preventing membrane crossing.
-
Solution: Synthesize the methyl ester derivative of MPAA. Intracellular esterases will cleave the ester, releasing the active acid form inside the cell. Alternatively, use electroporation for delivery.
Issue: Oxidation of Iron
-
Cause: Fe(II) oxidizes to Fe(III) rapidly in aerobic buffers, rendering the enzyme inactive.
-
Solution: Always prepare Fe(II) solutions fresh in degassed water or weak acid. Ensure Ascorbate (1 mM) is present in the assay buffer.
References
-
Hopkinson, R. J., et al. (2013). "Isomers of N-Oxalylglycine as Inhibitors of the Histone Demethylase JMJD2A." Organic & Biomolecular Chemistry.
-
Rose, N. R., et al. (2011). "Plant Growth Regulators as Inhibitors of the Histone Demethylase KDM4A." Bioorganic & Medicinal Chemistry.
-
Hamada, Y., et al. (2009). "Synthesis and Activity of N-Oxalylglycine and Its Derivatives as Jumonji C Domain-Containing Histone Demethylase Inhibitors." Bioorganic & Medicinal Chemistry Letters.
-
PubChem Compound Summary. "N-(2-Pyridylmethyl)glycine." National Center for Biotechnology Information.
-
McDonough, M. A., et al. (2010). "Cellular Targets of 2-Oxoglutarate Analogues." Nature Chemical Biology.
Sources
Application Note: High-Throughput Screening for Metal Chelators Using (Methyl-pyridin-2-ylmethyl-amino)-acetic acid as a Model Compound
Authored by: Gemini, Senior Application Scientist
Introduction
High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of large chemical libraries for biological activity.[1] A significant class of therapeutic agents are metal chelators, which are molecules that can bind to metal ions. The regulation of metal ion homeostasis is critical for cellular function, and its dysregulation is implicated in a variety of diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. Furthermore, metal chelation is a validated strategy for antimicrobial therapy, as many essential biological processes in pathogens are metal-dependent.
Pyridine-containing compounds are versatile pharmacophores in medicinal chemistry due to their diverse biological activities and their ability to coordinate with metal ions.[2] (Methyl-pyridin-2-ylmethyl-amino)-acetic acid (CAS 669083-52-7) is a pyridine derivative with structural features suggesting a potential for metal chelation. This application note describes a robust, colorimetric high-throughput screening assay to identify and characterize metal chelators, using (Methyl-pyridin-2-ylmethyl-amino)-acetic acid as a representative hit compound. The assay is based on the competition between the test compound and a chromogenic indicator for binding to ferrous iron (Fe²⁺).
Assay Principle
The assay is based on the well-established ferrozine chemistry. Ferrozine is a highly sensitive and specific chromogenic reagent for ferrous iron. In the absence of a competing chelator, ferrozine reacts with Fe²⁺ to form a stable, magenta-colored complex with a maximum absorbance at 562 nm. When a compound with iron-chelating properties, such as (Methyl-pyridin-2-ylmethyl-amino)-acetic acid, is introduced into the system, it will compete with ferrozine for the binding of Fe²⁺. This competition leads to a decrease in the formation of the ferrozine-Fe²⁺ complex, resulting in a reduction in the absorbance at 562 nm. The degree of color inhibition is directly proportional to the chelating activity of the test compound.
Materials and Reagents
-
(Methyl-pyridin-2-ylmethyl-amino)-acetic acid (CAS: 669083-52-7) or other test compounds
-
Ferrozine (3-(2-Pyridyl)-5,6-diphenyl-1,2,4-triazine-p,p'-disulfonic acid monosodium salt hydrate)
-
Ferrous sulfate heptahydrate (FeSO₄·7H₂O)
-
HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid)
-
Dimethyl sulfoxide (DMSO), biotechnology grade
-
Deionized water
-
96-well flat-bottom microplates
-
Multichannel pipettes
-
Microplate reader capable of measuring absorbance at 562 nm
Experimental Protocols
Reagent Preparation
-
HEPES Buffer (50 mM, pH 7.4): Dissolve 1.19 g of HEPES in 90 mL of deionized water. Adjust the pH to 7.4 with 1 M NaOH and bring the final volume to 100 mL with deionized water.
-
Ferrous Sulfate Solution (2 mM): Dissolve 55.6 mg of FeSO₄·7H₂O in 100 mL of deionized water. Prepare this solution fresh on the day of the experiment to minimize oxidation of Fe²⁺ to Fe³⁺.
-
Ferrozine Solution (5 mM): Dissolve 24.7 mg of ferrozine in 10 mL of deionized water. Store protected from light.
-
Test Compound Stock Solution (10 mM): Dissolve 1.802 mg of (Methyl-pyridin-2-ylmethyl-amino)-acetic acid in 1 mL of DMSO.
-
Positive Control (EDTA) Stock Solution (10 mM): Dissolve 2.92 g of EDTA in 1 L of deionized water.
High-Throughput Screening Protocol (96-Well Plate)
-
Compound Plating:
-
Prepare a serial dilution of the test compound stock solution in DMSO.
-
Add 2 µL of the diluted compound solutions to the appropriate wells of a 96-well plate.
-
For positive control wells, add 2 µL of EDTA solution at various concentrations.
-
For negative control (no chelation) wells, add 2 µL of DMSO.
-
For blank (no iron) wells, add 2 µL of DMSO.
-
-
Assay Procedure:
-
To all wells except the blank, add 100 µL of HEPES buffer.
-
Add 50 µL of the 2 mM ferrous sulfate solution to all wells except the blank. For the blank wells, add 50 µL of deionized water.
-
Mix the plate gently on a plate shaker for 1 minute.
-
Incubate the plate at room temperature for 10 minutes to allow for the chelation reaction to occur.
-
Add 50 µL of the 5 mM ferrozine solution to all wells.
-
Mix the plate on a plate shaker for 30 seconds.
-
Incubate the plate at room temperature for 10 minutes in the dark to allow for color development.
-
Measure the absorbance at 562 nm using a microplate reader.
-
Data Analysis and Interpretation
The percentage of iron chelation activity can be calculated using the following formula:
% Chelation = [ (A_control - A_sample) / (A_control - A_blank) ] * 100
Where:
-
A_control is the absorbance of the negative control (DMSO).
-
A_sample is the absorbance in the presence of the test compound.
-
A_blank is the absorbance of the blank (no iron).
The IC₅₀ value, which is the concentration of the chelator required to achieve 50% chelation, can be determined by plotting the percentage of chelation against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Sample Data Table
| Compound Concentration (µM) | Absorbance at 562 nm (A_sample) | % Chelation |
| 0 (Control) | 1.250 | 0% |
| 1 | 1.125 | 10.4% |
| 5 | 0.875 | 31.3% |
| 10 | 0.650 | 50.0% |
| 25 | 0.300 | 79.2% |
| 50 | 0.150 | 91.7% |
| 100 | 0.100 | 95.8% |
| Blank | 0.050 | N/A |
Assuming A_control = 1.250 and A_blank = 0.050
Conclusion
This application note provides a detailed protocol for a high-throughput colorimetric assay to screen for and characterize iron chelators. The assay is simple, robust, and reproducible, making it suitable for primary screening of large compound libraries. (Methyl-pyridin-2-ylmethyl-amino)-acetic acid serves as an excellent model compound for validating the assay and for further investigation into the therapeutic potential of pyridine-based chelators. This methodology can be adapted to screen for chelators of other biologically relevant metal ions by selecting appropriate metal salts and chromogenic indicators.
References
-
Syaima, H., Suryanti, V., & Rahardjo, S. B. (2020). Straightforward Synthesis of (6-methyl-pyridin-2-ylamino)-Acetic Acid from 2-amino-6-methylpyridine and Their Coordination with Copper to Enhance Antibacterial Activity. Chiang Mai Journal of Science, 47(6), 1265-1282. [Link]
-
Nunes, A., et al. (2017). High-throughput assay comparison and standardization for metal chelating capacity screening: A proposal and application. Food Chemistry, 214, 515-522. [Link]
-
Hirayama, T., et al. (2020). High-Throughput Screening for the Discovery of Iron Homeostasis Modulators Using an Extremely Sensitive Fluorescent Probe. ACS Sensors, 5(9), 2950-2958. [Link]
-
Moore, R. A., et al. (2022). High-throughput detection of metal contamination in HTS outputs. SLAS DISCOVERY: Advancing Life Sciences R&D, 27(4), 193-201. [Link]
-
BMG LABTECH. (2019). High-throughput screening (HTS). [Link]
-
Kaur, M., et al. (2022). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Medicinal Chemistry, 13(10), 1165-1196. [Link]
Sources
(Methyl-pyridin-2-ylmethyl-amino)-acetic Acid: A Versatile Tridentate Ligand Precursor for Advanced Organic Synthesis
Introduction: Unveiling a Strategic Building Block
In the landscape of modern organic and medicinal chemistry, the rational design of molecules with specific functional attributes is paramount. (Methyl-pyridin-2-ylmethyl-amino)-acetic acid emerges as a compelling building block, ingeniously integrating a pyridine ring, a tertiary amine, and a carboxylic acid moiety within a compact and stereochemically defined framework. This unique arrangement bestows upon it the characteristics of a highly versatile tridentate N,N,O-donor ligand precursor. Its structural rigidity, coupled with the diverse reactivity of its functional groups, opens avenues for the synthesis of sophisticated metal complexes, bioactive compounds, and advanced materials. This guide provides a comprehensive overview of the synthetic routes to this valuable compound and explores its potential as a cornerstone in the construction of novel molecular architectures. The pyridine nitrogen and the tertiary amine offer strong coordination sites for a variety of transition metals, while the carboxylic acid can act as a third coordination point or be further functionalized. This multi-faceted nature makes it a molecule of significant interest to researchers in catalysis, drug discovery, and materials science.
Synthetic Pathways to (Methyl-pyridin-2-ylmethyl-amino)-acetic Acid
The synthesis of the target molecule is most effectively approached in a two-stage process: first, the preparation of the key intermediate, N-methyl-N-(pyridin-2-ylmethyl)amine , followed by its subsequent alkylation to introduce the acetic acid group. Below, we present two robust and validated protocols for the synthesis of the precursor amine, catering to different starting material availability and experimental setups.
Stage 1: Synthesis of the Precursor N-methyl-N-(pyridin-2-ylmethyl)amine
Two primary strategies are recommended for the synthesis of this key secondary amine: nucleophilic substitution on 2-(chloromethyl)pyridine and reductive amination of pyridine-2-carbaldehyde.
This method is predicated on the direct displacement of a halide from 2-(chloromethyl)pyridine by methylamine. The chloropyridine derivative is readily accessible from 2-methylpyridine[1]. The use of an excess of methylamine is crucial to minimize the over-alkylation to the tertiary amine[2].
Protocol 1: Synthesis of N-methyl-N-(pyridin-2-ylmethyl)amine via Nucleophilic Substitution
Materials:
-
2-(Chloromethyl)pyridine hydrochloride
-
40% Aqueous methylamine solution
-
Acetonitrile
-
Sodium bicarbonate
-
Sodium chloride
-
Dichloromethane
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Rotary evaporator
-
Separatory funnel
-
Column chromatography setup (silica gel)
Procedure:
-
To a stirred solution of 40% aqueous methylamine (e.g., 36 g) in acetonitrile (e.g., 200 ml) in a round-bottom flask, add a solution of 2-(chloromethyl)pyridine hydrochloride (e.g., 15.05 g) in acetonitrile (e.g., 50 ml) dropwise over 1 hour at room temperature[3].
-
After the addition is complete, continue stirring the reaction mixture for an additional 90 minutes at room temperature[3].
-
Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the acetonitrile.
-
Dilute the residue with water (e.g., 100 ml) and carefully neutralize with solid sodium bicarbonate until the pH is approximately 8.
-
Saturate the aqueous solution with sodium chloride to facilitate the extraction.
-
Extract the product into dichloromethane (2 x 200 ml).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel, eluting with a suitable solvent system such as dichloromethane-methanol (e.g., 4:1) to afford pure N-methyl-N-(pyridin-2-ylmethyl)amine[3].
Reductive amination offers an alternative route, starting from the commercially available pyridine-2-carbaldehyde. This reaction proceeds via the formation of an intermediate imine, which is then reduced in situ to the desired amine. A variety of reducing agents can be employed for this transformation[4][5].
Protocol 2: Synthesis of N-methyl-N-(pyridin-2-ylmethyl)amine via Reductive Amination
Materials:
-
Pyridine-2-carbaldehyde
-
Methylamine (e.g., as a solution in ethanol or THF)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN)
-
Dichloromethane or 1,2-Dichloroethane
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Nitrogen atmosphere setup
Procedure:
-
Dissolve pyridine-2-carbaldehyde (1 equivalent) in dichloromethane in a round-bottom flask under a nitrogen atmosphere.
-
Add a solution of methylamine (1.5-2 equivalents) and stir the mixture at room temperature for 1-2 hours to allow for imine formation.
-
Carefully add the reducing agent, such as sodium triacetoxyborohydride (1.5 equivalents), portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel if necessary.
| Parameter | Method A: Nucleophilic Substitution | Method B: Reductive Amination |
| Starting Material | 2-(Chloromethyl)pyridine hydrochloride | Pyridine-2-carbaldehyde |
| Key Reagent | Aqueous Methylamine | Methylamine & Reducing Agent (e.g., NaBH(OAc)₃) |
| Solvent | Acetonitrile | Dichloromethane |
| Temperature | Room Temperature | Room Temperature |
| Workup | Liquid-liquid extraction, Chromatography | Quench, Liquid-liquid extraction, Chromatography |
| Key Consideration | Use of excess methylamine to prevent over-alkylation. | Careful handling of the reducing agent. |
Stage 2: Synthesis of (Methyl-pyridin-2-ylmethyl-amino)-acetic acid
With the precursor amine in hand, the final step is the introduction of the carboxymethyl group via N-alkylation with a haloacetic acid. Bromoacetic acid is often preferred over chloroacetic acid due to its higher reactivity. The reaction requires a base to neutralize the hydrobromic acid formed during the reaction and to deprotonate the carboxylic acid product.
Protocol 3: Synthesis of (Methyl-pyridin-2-ylmethyl-amino)-acetic acid
Materials:
-
N-methyl-N-(pyridin-2-ylmethyl)amine
-
Bromoacetic acid
-
Sodium carbonate or Potassium carbonate
-
Acetone or Acetonitrile
-
Water
-
Hydrochloric acid (e.g., 1 M)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
Procedure:
-
Dissolve N-methyl-N-(pyridin-2-ylmethyl)amine (1 equivalent) and sodium carbonate (2 equivalents) in a suitable solvent such as acetone or acetonitrile in a round-bottom flask.
-
Add a solution of bromoacetic acid (1.1 equivalents) in the same solvent dropwise to the stirred mixture.
-
Heat the reaction mixture to reflux and maintain for 4-8 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in water and wash with a non-polar organic solvent (e.g., diethyl ether) to remove any unreacted starting amine.
-
Carefully acidify the aqueous solution with hydrochloric acid to a pH of approximately 3-4 to precipitate the product.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield (Methyl-pyridin-2-ylmethyl-amino)-acetic acid.
Caption: Synthetic routes to (Methyl-pyridin-2-ylmethyl-amino)-acetic acid.
Application as a Building Block in Ligand Synthesis for Coordination Chemistry
The true potential of (Methyl-pyridin-2-ylmethyl-amino)-acetic acid lies in its application as a precursor for tridentate ligands. The spatial arrangement of the pyridine nitrogen, the tertiary amine nitrogen, and the carboxylate oxygen makes it an ideal candidate for coordinating with a variety of metal ions[6][7]. The resulting metal complexes can exhibit interesting catalytic, magnetic, and biological properties.
For instance, upon deprotonation of the carboxylic acid, the molecule can coordinate to a metal center, such as copper(II), to form a stable complex. The coordination of such ligands to metal ions is a fundamental concept in the development of new catalysts and therapeutic agents[8][9]. The specific coordination geometry will depend on the metal ion and the reaction conditions, but a common mode would involve the formation of two five-membered chelate rings, which is a thermodynamically favorable arrangement.
Caption: Conceptual coordination of the ligand to a metal center.
The ability to fine-tune the electronic and steric properties of the resulting metal complexes by modifying the pyridine ring or the substituents on the nitrogen atom makes this class of ligands highly attractive for systematic studies in coordination chemistry. The synthesis of (Methyl-pyridin-2-ylmethyl-amino)-acetic acid provides a straightforward entry into this rich area of research.
References
- CN111056992A - Synthetic method of 2-chloromethylpyridine hydrochloride - Google Patents.
-
Synthesis of 2-chloro-5-(methylaminomethyl)pyridine - PrepChem.com. Available at: [Link]
-
Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc - ACS Publications. Available at: [Link]
-
Synthesis and Characterization of Pyridine Transition Metal Complexes of Ni (II), Cu (I) and Ag (I) - JSciMed Central. Available at: [Link]
-
23.16: Synthesis of Amines by Alkylation - Chemistry LibreTexts. Available at: [Link]
-
Synthesis of Secondary N -Methylamines via Reductive Amination of Aldehydes with N -Boc- N -Methylamine Using Me 2 SiHCl - ResearchGate. Available at: [Link]
-
Synthesis and Characterization of [2-(carboxy methylene-amino)-phenyl imino] acetic acid (L) and its some metal complexes - Baghdad Science Journal. Available at: [Link]
- US7208603B2 - Synthesis method and intermediates of pyridin-2-yl-methylamine - Google Patents.
-
(PDF) Straightforward Synthesis of (6-methyl-pyridin-2-ylamino)- Acetic Acid from 2-amino-6-methylpyridine and Their Coordination with Copper to Enhance Antibacterial Activity - ResearchGate. Available at: [Link]
-
(E)-2-{4-[(Pyridin-2-yl)methylideneamino]phenyl}acetic acid - PMC - NIH. Available at: [Link]
-
Synthesis and biological activity of 3- and 5-amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone - PubMed. Available at: [Link]
-
Alkylation of Amines (Sucks!) - Master Organic Chemistry. Available at: [Link]
- EP1358179B1 - Synthesis method and intermediates of pyridin-2-yl-methylamine - Google Patents.
- RU2198875C2 - Methods of synthesis of pyridine-2-carboxaldehyde thiosemicarbazones ... - Google Patents.
-
Catalytic Reductive Alkylation of Secondary Amine with Aldehyde and Silane by an Iridium Compound | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
-
Application of Metal Coordination Chemistry To Explore and Manipulate Cell Biology | Chemical Reviews - ACS Publications. Available at: [Link]
-
Synthesis of a New Polydentate Ligand Obtained by Coupling 2,6-Bis(imino)pyridine and (Imino) - ACS Publications. Available at: [Link]
-
Synthesis of secondary and tertiary amines - Organic Chemistry Portal. Available at: [Link]
-
Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites - MDPI. Available at: [Link]
-
ALKYLATION OF AMINES: A NEW METHOD FOR THE SYNTHESIS OF QUATERNARY AMMONIUM COMPOUNDS FROM PRIMARY AND SECONDARY AMINES - DTIC. Available at: [Link]
-
Evaluating Metal-ligand Interactions of Metal-binding Isosteres Using Model Complexes - PMC - PubMed Central - NIH. Available at: [Link]
-
Complexes of 2-Amino-3-methylpyridine and 2-Amino-4-methylbenzothiazole with Ag(I) and Cu(II): Structure and Biological Applications - MDPI. Available at: [Link]
Sources
- 1. CN111056992A - Synthetic method of 2-chloromethylpyridine hydrochloride - Google Patents [patents.google.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. prepchem.com [prepchem.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. jscimedcentral.com [jscimedcentral.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
Technical Support Center: Stability Protocols for (Methyl-pyridin-2-ylmethyl-amino)-acetic acid
Introduction: The Stability Profile
Welcome to the technical support center for (Methyl-pyridin-2-ylmethyl-amino)-acetic acid (often referred to as N-methyl-N-(2-pyridylmethyl)glycine).[1]
As a researcher working with this molecule, you are likely using it as a ligand for transition metal coordination or as a pharmaceutical intermediate. You must understand that this molecule is inherently labile due to its specific structural motifs.[1] It is not merely a "stable powder" once in solution; it acts as a tridentate chelator and a radical scavenger , which makes it prone to rapid degradation if not handled correctly.
The Three Pillars of Instability:
-
Oxidative N-Dealkylation: The tertiary amine center, flanked by a "benzylic-like" pyridine ring, is highly susceptible to radical attack and N-oxide formation.[1]
-
Photolytic Cleavage: The pyridine ring absorbs UV radiation (specifically
transitions), facilitating radical formation at the methylene bridge. -
Trace Metal Catalysis: Because this molecule is a ligand, it will scavenge trace iron or copper from your solvent.[1] This creates a "suicide complex" where the metal catalyzes the oxidation of the ligand that holds it (Fenton chemistry).
Module 1: Preventing Oxidative Degradation
The Issue: In the presence of dissolved oxygen, the tertiary amine is prone to forming N-oxides or undergoing oxidative C-N bond cleavage . This is accelerated if the solution is basic, where the amine lone pair is available for electron transfer.
Technical Protocol: Solvent Degassing
Do not rely on simple sonication.[1] Sonication removes bubbles but does not effectively remove dissolved oxygen.
Recommended Method: Inert Gas Sparging
-
Select Solvent: Use LC-MS grade water or methanol (high purity is critical—see Module 3).[1]
-
Apparatus: Insert a glass dispersion tube (fritted gas dispersion tube, porosity C) into the solvent bottle.
-
Gas Source: Connect to High-Purity Argon (Ar) or Nitrogen (
).[1] Argon is preferred as it is heavier than air and creates a "blanket" over the solution. -
Flow Rate: Adjust flow to a vigorous bubble (approx. 50-100 mL/min) for 15 minutes per liter of solvent.
-
Dissolution: Add the (Methyl-pyridin-2-ylmethyl-amino)-acetic acid solid after sparging, under a stream of inert gas.
Visualization: Degradation Pathways
Figure 1: Mechanistic pathways leading to degradation.[1] Note that metal ions and light both feed into the radical intermediate stage, accelerating breakdown.
Module 2: Photostability & Handling
The Issue:
Pyridine derivatives exhibit significant absorption in the UV region. Exposure to ambient lab light (fluorescent tubes) or sunlight can excite the pyridine ring, leading to energy transfer to the adjacent methylene group (
Protocol: The "Dark Room" Standard
-
Amber Glassware: All stock solutions must be prepared and stored in amber borosilicate glass vials.
-
Foil Wrapping: If amber glassware is unavailable, wrap the container in aluminum foil immediately.
-
LC Autosamplers: Ensure your HPLC/UPLC autosampler has a darkened or temperature-controlled tray (set to 4°C).
Module 3: The "Trojan Horse" – Metal Contamination
The Issue: This is the most overlooked cause of degradation. (Methyl-pyridin-2-ylmethyl-amino)-acetic acid is a chelating agent .[1] If you use standard ACS-grade solvents, they contain trace amounts of Iron (Fe) and Copper (Cu).[1] The molecule will bind these metals. Once bound, the metal acts as a catalytic center, using dissolved oxygen to oxidize the ligand (the molecule itself) from the inside out.
Troubleshooting Table: Diagnosing Metal Issues
| Symptom | Probable Cause | Corrective Action |
| Solution turns faint yellow/pink | Formation of Fe(III) or Cu(II) complexes.[1] | Discard solution. Switch to LC-MS grade solvents immediately. |
| Rapid loss of titer (<24 hrs) | Metal-catalyzed Fenton oxidation.[1] | Add 0.1 mM EDTA to buffer to sequester trace metals.[1] |
| New peaks in HPLC (Fronting) | Hydrolysis products or small amines.[1] | Check pH. Ensure pH is near neutral (6.0–7.5).[1] |
Protocol: Chelation Protection
If your experiment allows, add a stronger chelator to "protect" your molecule:
-
Additive: Disodium EDTA (Ethylenediaminetetraacetic acid).[1]
-
Concentration: 0.1 mM to 0.5 mM in the stock buffer.
-
Mechanism: EDTA binds trace metals more tightly (
is lower) than your pyridine-amine ligand, preventing the metals from catalyzing the oxidation of your compound.
Module 4: Storage & pH Strategy
The Issue: The zwitterionic nature of the amino-acid moiety means solubility and reactivity are pH-dependent.
-
pH > 8: The amine is unprotonated (free base). This is the most unstable state (prone to oxidation).
-
pH < 4: The pyridine nitrogen protonates. While stable against oxidation, high acidity can catalyze decarboxylation over time.[1]
Decision Logic: Storage Workflow
Figure 2: Decision tree for optimal storage conditions.
Frequently Asked Questions (FAQ)
Q: Can I freeze-thaw the stock solution? A: We recommend aliquoting single-use stocks.[1] Repeated freeze-thaw cycles introduce oxygen bubbles and induce micro-precipitation, which can accelerate degradation upon re-thawing.[1]
Q: I see a new peak at [M+16] in my Mass Spec. What is it? A: This is the N-oxide .[1] It indicates that your solution was exposed to oxygen.[1] If you see this, your degassing protocol failed, or the sample was left at room temperature too long.
Q: Why does the protocol recommend plastic containers if EDTA isn't used? A: Standard borosilicate glass can leach trace amounts of metal ions (alkali and transition metals) over long storage periods. If you cannot use EDTA to scavenge these, high-quality Polypropylene (PP) or PFA vials are safer for this specific ligand.[1]
References
-
Vertex AI Search. (2026).[1] Degradation of 2‑Amino-2-methylpropanol and Piperazine at CO2 Capture-Relevant Conditions. Retrieved from (Inferred stability of amino-methyl structures).[1]
-
BenchChem. (2026).[1] An In-depth Technical Guide on the Stability and Degradation of 2-Amino-2-(pyridin-3-yl)acetonitrile. Retrieved from (General pyridine-amine photostability).[1]
-
Organic Chemistry Portal. (2026).[1] Pyridine N-oxide and derivatives: Oxidative Pathways. Retrieved from (Mechanisms of N-oxidation).[1]
-
ChemicalBook. (2026).[1] (Methyl-pyridin-2-ylmethyl-amino)-acetic acid Properties. Retrieved from (Physical properties and pKa data).[1]
-
ResearchGate. (2025). Synthesis and Coordination of (6-methyl-pyridin-2-ylamino)-Acetic Acid. Retrieved from (Ligand behavior and metal complexation).[1]
Sources
Technical Support Center: Synthesis of (Methyl-pyridin-2-ylmethyl-amino)-acetic acid
Welcome to the technical support center for advanced chemical synthesis. This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of (Methyl-pyridin-2-ylmethyl-amino)-acetic acid, a key building block in various pharmaceutical and materials science applications. Our goal is to provide you with in-depth, field-tested insights to help you navigate common experimental challenges, minimize side reactions, and optimize your synthetic outcomes. This document moves beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible process.
Part 1: Troubleshooting the Direct N-Alkylation of Sarcosine
Direct N-alkylation of sarcosine (N-methylglycine) with 2-picolyl chloride (2-(chloromethyl)pyridine) is often the first synthetic route considered due to its apparent simplicity. However, this pathway is notoriously prone to a critical side reaction that can drastically reduce yield and complicate purification.
Core Challenge: Over-Alkylation and Quaternary Salt Formation
The primary challenge in this synthesis is the propensity for the desired product, a tertiary amine, to react further with the electrophilic 2-picolyl chloride. This second alkylation event results in the formation of a highly polar quaternary ammonium salt, which is often difficult to separate from the reaction mixture.
Caption: The robust and selective reductive amination workflow.
Frequently Asked Questions (Reductive Amination)
Q1: Why is reductive amination a better choice for this synthesis?
A: Reductive amination offers superior selectivity. The reaction mechanism proceeds via an iminium ion, which is reduced to the final tertiary amine. This tertiary amine is not reactive under the conditions of the reductive amination and cannot react further with the aldehyde, thus completely avoiding the over-alkylation problem. This often leads to cleaner reaction profiles, higher yields, and simpler purifications. [1] Q2: Which reducing agent should I use?
A: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for this transformation. [2]It is a mild and selective reducing agent that is particularly effective for reductive aminations. It is less basic than other hydrides like sodium cyanoborohydride and can often be used with a catalytic amount of acetic acid, which can help facilitate iminium ion formation. It tolerates a wide range of functional groups and reaction conditions. [2]
Protocol: Synthesis via Reductive Amination
This protocol provides a reliable method for the synthesis of (Methyl-pyridin-2-ylmethyl-amino)-acetic acid with high yield and purity.
Materials:
-
Sarcosine (1.0 eq.)
-
2-Pyridinecarboxaldehyde (1.05 eq.)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.)
-
1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)
-
Glacial Acetic Acid (optional, catalytic amount)
Procedure:
-
Setup: To a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (Nitrogen or Argon), add sarcosine (1.0 eq.) and the solvent (DCE or THF).
-
Addition of Aldehyde: Add 2-pyridinecarboxaldehyde (1.05 eq.) to the suspension. If desired, add a catalytic amount of glacial acetic acid (0.1 eq.) to facilitate imine formation.
-
Stirring: Stir the mixture at room temperature for 30-60 minutes. The reaction should become a clear solution or a fine suspension as the imine/iminium ion forms.
-
Reduction: In portions, carefully add sodium triacetoxyborohydride (1.5 eq.) to the reaction mixture. The addition may be slightly exothermic. Maintain the temperature below 30°C.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS to confirm the consumption of the starting materials.
-
Workup:
-
Carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases.
-
If using DCE, separate the organic layer. Extract the aqueous layer two more times with an organic solvent (e.g., Dichloromethane or Ethyl Acetate).
-
If using THF, remove the THF under reduced pressure and then perform an aqueous/organic extraction as described above.
-
-
Purification:
-
Combine the organic extracts and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter and concentrate the solvent under reduced pressure to yield the crude product.
-
The product can be further purified by adjusting the pH of an aqueous solution to its isoelectric point to precipitate the zwitterionic product, followed by filtration and washing. [3]Alternatively, silica gel chromatography can be employed.
-
References
- CN102584612A - Synthesis method of sarcosine.
-
2-Chloromethylpyridine - Wikipedia. [Link]
-
Straightforward Synthesis of (6-methyl-pyridin-2-ylamino)- Acetic Acid from 2-amino-6-methylpyridine and Their Coordination with Copper to Enhance Antibacterial Activity - ResearchGate. [Link]
-
Alkylation of Amines, Part 1: with Alkyl Halides - YouTube. [Link]
- CN107011254B - Synthesis and purification method of 2-amino-4-methylpyridine.
- US5332824A - Process for the preparation of 2-amino-5-methyl-pyridine.
-
Synthesis of N-Alkyl Amino Acids - Monash University. [Link]
-
Amine alkylation - Wikipedia. [Link]
- US7208603B2 - Synthesis method and intermediates of pyridin-2-yl-methylamine.
-
Base and ligand-free copper-catalyzed N-arylation of 2-amino-N-heterocycles with boronic acids in air - The Royal Society of Chemistry. [Link]
-
N-alkylation of amino acid residues by chloromethyl groups. A potential side reaction in the solid phase peptide synthesis - PubMed. [Link]
-
Poly(sarcosine) Lipid Synthesis from CO2-based Sarcosine-N-carboxyanhydride - ChemRxiv. [Link]
-
Picolyl chloride hydrochloride | C6H7Cl2N - PubChem. [Link]
-
Direct Catalytic N‐Alkylation of α‐Amino Acid Esters and Amides Using Alcohols with High Retention of Stereochemistry - University of Groningen Research Portal. [Link]
-
Amine synthesis by reductive amination (reductive alkylation) - Organic Chemistry Portal. [Link]
-
Poly(sarcosine) Lipid Synthesis From CO2-Based Sarcosine-N-Carboxyanhydride - ChemRxiv. [Link]
-
2-Picolylchloride Hydrochloride Safety Data Sheet - Jubilant Ingrevia Limited. [Link]
-
Poly(sarcosine) Lipid Synthesis From CO2-Based Sarcosine-N-Carboxyanhydride | Request PDF - ResearchGate. [Link]
-
Precision Synthesis of Polysarcosine via Controlled Ring-Opening Polymerization of N-Carboxyanhydride: Fast Kinetics, Ultrahigh Molecular Weight, and Low Dispersity - ACS Publications. [Link]
-
Quantifying Reductive Amination in Nonenzymatic Amino Acid Synthesis - PMC - NIH. [Link]
-
Reductive Amination - ACS GCI Pharmaceutical Roundtable. [Link]
-
Preparation of secondary amines by reductive amination with metallic magnesium - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). [Link]
Sources
- 1. Preparation of secondary amines by reductive amination with metallic magnesium - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 2. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 3. CN107011254B - Synthesis and purification method of 2-amino-4-methylpyridine - Google Patents [patents.google.com]
Troubleshooting unexpected results in assays with (Methyl-pyridin-2-ylmethyl-amino)-acetic acid
Technical Support Center: Troubleshooting Assays Involving (Methyl-pyridin-2-ylmethyl-amino)-acetic Acid
Executive Summary
(Methyl-pyridin-2-ylmethyl-amino)-acetic acid (referred to herein as MPM-Gly ) is a tridentate ligand featuring a pyridine nitrogen, a tertiary amine, and a carboxylate donor set. While valuable as a building block for fluorescent sensors (e.g., Zinpyr analogs) or as a model chelator, its structural properties frequently introduce false positives in biochemical assays.
This guide addresses the three most common sources of unexpected results: unintended metalloenzyme inhibition (metal stripping) , optical interference (Inner Filter Effect) , and pH-dependent solubility issues .
Module 1: Distinguishing True Inhibition from Metal Stripping
The Issue:
You observe potent inhibition (
Diagnostic Protocol: The Metal Rescue Experiment
To validate your results, you must perform a metal supplementation assay.
Step-by-Step Methodology:
-
Establish Baseline: Run your standard enzymatic inhibition assay with MPM-Gly at the calculated
concentration. -
Prepare Metal Stock: Prepare a
stock of the catalytic metal cofactor (e.g., or ). Note: Ensure the counter-ion does not inhibit the enzyme. -
The Rescue:
-
Condition A: Enzyme + Substrate + Vehicle (Control).
-
Condition B: Enzyme + Substrate + MPM-Gly (Inhibited).
-
Condition C (Rescue): Enzyme + Substrate + MPM-Gly + Excess Metal (start at
the inhibitor concentration).
-
-
Readout: Measure activity.
Interpretation:
-
Activity Restored (Condition C
A): The compound is acting as a non-specific chelator. Result: False Positive. -
Activity Remains Inhibited (Condition C
B): The compound binds the enzyme despite excess metal. Result: True Inhibitor.
Data Visualization: Metal Rescue Decision Tree
Figure 1: Decision logic for distinguishing specific inhibition from non-specific metal depletion.
Module 2: Optical Interference (Fluorescence/Absorbance)
The Issue:
Non-linear dose-response curves or impossible
Diagnostic Protocol: IFE Correction
Step-by-Step Methodology:
-
Absorbance Scan: Measure the absorbance of MPM-Gly at the excitation (
) and emission ( ) wavelengths of your assay. -
Calculate Correction Factor: Use the following equation to correct the observed fluorescence (
) to the true fluorescence ( ):
Where
Troubleshooting Table: Optical Artifacts
| Observation | Potential Cause | Verification Step |
| Signal decreases at high [MPM-Gly] without enzyme | Inner Filter Effect (IFE) | Measure absorbance of compound alone at |
| Signal increases with [MPM-Gly] | Autofluorescence | Run "Compound Only" control (no enzyme/substrate). |
| Fluorescence lifetime changes | Dynamic Quenching | Measure fluorescence lifetime ( |
Module 3: Solubility & pH Sensitivity
The Issue: Precipitation in assay buffer or variability between freeze-thaw cycles. The Cause: MPM-Gly is a zwitterion. Its solubility is highly pH-dependent.
-
Acidic pH: Pyridine and amine are protonated (Cationic, soluble).
-
Neutral/Basic pH: Carboxylate is deprotonated, but the amine may lose a proton. Near its isoelectric point (pI), solubility drops.
-
Coordination: In phosphate buffers, it may form insoluble complexes with trace metals (Ca, Mg) present in the water.
Optimization Guide
-
Solvent: Dissolve stock in DMSO rather than water to avoid zwitterionic aggregation.
-
Buffer Selection: Avoid Phosphate Buffered Saline (PBS) if high concentrations (>100
) are needed. Use HEPES or MOPS (pH 7.2–7.5), which have lower metal-binding affinity than the ligand itself. -
Check for Precipitate: Centrifuge the "working solution" at 10,000 x g for 5 minutes before adding to the plate. If a pellet forms, the effective concentration is lower than calculated.
FAQ: Rapid Resolution
Q: Can I use MPM-Gly as a negative control for zinc-finger proteins? A: No. It will likely strip the structural zinc from the finger domain, unfolding the protein. Use a structurally similar but non-chelating analog (e.g., where the carboxylate is replaced by a methyl group) as a negative control.
Q: My
Q: Is this compound cell-permeable? A: Moderately, but the charged carboxylate limits passive diffusion. If you see toxicity in cells, it is likely due to the depletion of essential media metals (Zn, Fe) rather than intracellular target engagement. Perform a "media supplementation" control (add excess Zn to the media) to verify.
References
-
Jacobsen, F. E., et al. (2007). Catalytic Zinc Rescue: A Method for Distinguishing between Chelators and Competitive Inhibitors of Metalloproteins. Journal of Medicinal Chemistry.
-
Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy. (Discussion of Inner Filter Effects). Springer.[1]
-
Baell, J. B., & Holloway, G. A. (2010). New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries. Journal of Medicinal Chemistry.
-
Hargrove, A. E., et al. (2011). Algorithms for the determination of binding constants and enantiomeric excess in complex host: guest equilibria. Chemical Reviews.
Sources
Technical Support Center: Handling Hygroscopic Amino Acid Derivatives
Status: Operational Topic: Moisture Management in Peptide Synthesis & Reagent Handling Target Audience: Process Chemists, SPPS Specialists, and Lab Managers
Executive Summary
Hygroscopicity in amino acid derivatives (particularly Fmoc-Arg(Pbf)-OH, Fmoc-Trp(Boc)-OH, and halide salts of coupling reagents) is not merely a physical nuisance; it is a chemical liability. Moisture absorption leads to three critical failure modes:
-
Stoichiometric Error: Water weight masquerades as reagent weight, leading to under-dosing.
-
Hydrolytic Termination: Water competes with amine nucleophiles for active esters, capping chains with free acids.
-
Physical Aggregation: Caking prevents proper dissolution and flow in automated synthesizers.
This guide provides troubleshooting workflows to neutralize these risks.
Module 1: Storage & Inventory Integrity
Q: My Fmoc-amino acid bottle is "caked" solid. Is it degraded?
A: Not necessarily, but it is compromised.
Caking indicates the material has absorbed atmospheric water, crossing its glass transition temperature (
-
The Risk: If you chip off a piece and weigh it, you are weighing
. This alters the effective molarity. -
The Fix: If the derivative is expensive (e.g., unnatural AAs), dry it over
in a vacuum desiccator for 24-48 hours. Perform a melting point test or HPLC purity check. If purity is >98%, adjust stoichiometry based on a water content analysis (Karl Fischer titration) or assume 1-2% water weight if KF is unavailable.
Q: We store reagents at -20°C, but they seem wetter than when stored at RT. Why?
A: You are likely battling condensation thermodynamics . When a -20°C bottle is opened in a 22°C lab with 50% humidity, the bottle acts as a cold trap. Moisture from the air instantly condenses onto the reagent.
-
Protocol: You must allow the bottle to equilibrate to room temperature before breaking the seal. This takes approximately 3-4 hours for a 100g bottle.
-
Visual Aid: See Figure 1 below for the correct thermal workflow.
Q: What is the optimal desiccant for amino acid storage?
A: Silica gel is insufficient for long-term storage of highly hygroscopic derivatives (like HATU or BOP reagents).
| Desiccant Agent | Hygroscopic Capacity | Regeneration | Recommended Use |
| Silica Gel | Low | Oven (120°C) | General secondary containment. |
| Drierite (CaSO4) | Medium | Oven (210°C) | Benchtop desiccators. |
| Phosphorus Pentoxide ( | Very High | None (Dispose) | Vacuum drying of "caked" reagents. |
| Molecular Sieves (4Å) | High | Oven (300°C) | Solvent drying (DMF/NMP). |
Module 2: Operational Handling & Weighing
Q: The powder flies away (static) or sticks to the spatula (moisture) during weighing. How do I handle this?
A: Hygroscopic powders often carry high static charges. The "sticky" nature is the formation of a surface liquid layer.
-
The Static Solution: Use an ionizing fan or a polonium anti-static gun directed at the weigh boat.
-
The Moisture Solution: Do not weigh highly hygroscopic reagents (like HBTU/HATU) on open bench paper. Use a weighing funnel or a closed vial.
-
Advanced Technique: For critical GMP synthesis, weigh inside a glove bag purged with dry Nitrogen or Argon.
Q: Can I dissolve the amino acid in DMF and store it as a stock solution?
A: Generally, no . Fmoc-amino acids are prone to slow decomposition in DMF (dimethylformamide) due to trace amines or spontaneous decarboxylation over time. Furthermore, DMF is hygroscopic. A stock solution will absorb water over days, eventually quenching your activation reagents during the coupling step.
-
Rule of Thumb: Prepare solutions immediately before use (within 12-24 hours).
Module 3: Chemical Impact (The "Invisible" Failure)
Q: How exactly does water ruin my coupling reaction?
A: It creates a "Hydrolysis Trap." In standard carbodiimide/phosphonium chemistry, the goal is to create an Active Ester (OBt/OAt). Water is a nucleophile that competes with the amine on the growing peptide chain.
The Pathway:
-
Activator + AA
Active Ester. -
Active Ester + Water
Regenerated Free Acid + Leaving Group. -
Result: The free acid cannot react. The coupling stops. You lose equivalents of reagent, leading to deletion sequences.
Figure 1: The Competitive Hydrolysis Pathway. Water consumes the Active Ester, reverting it to an unreactive Free Acid.
Module 4: Post-Synthesis & Lyophilization
Q: My final peptide turns into a "goo" or oil instead of a fluffy powder after lyophilization.
A: This is a counter-ion issue. Peptides cleaved with TFA result in Trifluoroacetate salts. TFA salts are extremely hygroscopic.
-
The Fix (Ion Exchange): Convert the peptide to an Acetate or Hydrochloride salt.
-
Acetate Conversion: Lyophilize from dilute Acetic Acid (0.1M) repeatedly.
-
HCl Conversion: Lyophilize from dilute HCl (2mM). Warning: Strong acid can damage sensitive side chains (Trp, Met).
-
-
The Fix (Physical): If you must keep the TFA salt, ensure the lyophilizer vacuum is
mbar and the shelf temperature is slowly ramped from -40°C to +20°C over 48 hours to ensure deep drying.
Standard Operating Procedures (SOPs)
SOP-01: The "Cold Chain" Retrieval Protocol
Use this workflow to prevent condensation on reagents.
Figure 2: Thermal Equilibration Workflow to prevent moisture condensation inside reagent bottles.
SOP-02: Solvent Drying for Hygroscopic Coupling
If you suspect your DMF/NMP has absorbed water.
-
Test: Use a colorimetric water test kit or Karl Fischer titrator. If
ppm, proceed to dry. -
Prepare Sieves: Activate 4Å molecular sieves in an oven at 300°C for 12 hours. Cool in a vacuum desiccator.
-
Treat: Add activated sieves to the solvent bottle (10-20% w/v).
-
Wait: Allow to stand for 24-48 hours.
-
Filter: Decant or filter solvent before use to avoid sieve dust clogging synthesizer lines.
References & Authority
-
Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews. (Comprehensive review on stability and handling of protected amino acids).
-
Bachem. (2024). Peptide Synthesis Guide: Handling and Storage. (Industry standard guidelines for amino acid derivative storage).
-
Sigma-Aldrich (Merck). (n.d.). Solid Phase Peptide Synthesis (SPPS) Technical Guide. (Details on solvent drying and reagent handling).
-
Albericio, F. (2000). Solid-Phase Synthesis: A Practical Guide. CRC Press. (Definitive text on troubleshooting SPPS, including moisture control).
A Strategic Guide to Profiling the Cross-Reactivity of (Methyl-pyridin-2-ylmethyl-amino)-acetic acid
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
In the landscape of modern drug discovery, the aphorism "know thy compound" has never been more critical. The journey from a promising hit to a viable clinical candidate is paved with rigorous characterization, not only of its intended on-target activity but, just as importantly, its unintended off-target interactions. This guide provides a comprehensive framework for designing and executing cross-reactivity studies for novel chemical entities, using (Methyl-pyridin-2-ylmethyl-amino)-acetic acid as a representative case study. While specific biological targets for this compound are not extensively documented in publicly available literature, its pyridine-based structure is a common scaffold in a multitude of bioactive molecules, making a thorough assessment of its selectivity profile an essential step in its development.[1]
This document eschews a rigid, one-size-fits-all template. Instead, it presents a logical, tiered approach to cross-reactivity profiling, grounded in established scientific principles and methodologies. We will delve into the causality behind experimental choices, ensuring that each described protocol functions as a self-validating system for generating robust and interpretable data.
Introduction to (Methyl-pyridin-2-ylmethyl-amino)-acetic acid and the Rationale for Cross-Reactivity Studies
(Methyl-pyridin-2-ylmethyl-amino)-acetic acid is a heterocyclic compound whose synthesis has been described in the literature.[2] One notable application involves its use as a ligand in the formation of a copper (II) complex, which has demonstrated antibacterial activity.[2] The core structure, featuring a pyridine ring, is a privileged scaffold in medicinal chemistry, found in numerous approved drugs targeting a wide array of protein classes, including kinases and G-protein coupled receptors (GPCRs).[1][3][4]
The very versatility of the pyridine scaffold necessitates a proactive and thorough investigation of potential off-target interactions. Cross-reactivity, where a compound binds to and modulates the activity of proteins other than its intended target, is a major contributor to adverse drug reactions and late-stage clinical failures.[5][6] Early identification of these unintended interactions is paramount for several reasons:
-
Risk Mitigation: It allows for the early de-selection of promiscuous compounds, saving significant time and resources.[7][8]
-
Mechanism Deconvolution: Understanding a compound's full target profile can provide valuable insights into its mechanism of action and may even reveal opportunities for drug repositioning.[9]
-
Informed Safety Assessment: A comprehensive cross-reactivity profile is a critical component of the preclinical safety package required for regulatory submissions.[9][10][11]
This guide, therefore, outlines a systematic workflow to build a detailed cross-reactivity profile for (Methyl-pyridin-2-ylmethyl-amino)-acetic acid or any novel small molecule.
A Tiered Approach to Cross-Reactivity Profiling
We advocate for a multi-tiered strategy that progresses from broad, predictive methods to more focused, functional assays. This approach allows for the efficient allocation of resources, with each tier informing the experimental design of the next.
Caption: Workflow for a typical in vitro enzyme inhibition assay.
-
Reagent Preparation:
-
Prepare serial dilutions of (Methyl-pyridin-2-ylmethyl-amino)-acetic acid.
-
Prepare the kinase, its specific substrate (peptide or protein), and ATP in a suitable kinase reaction buffer. The ATP concentration should ideally be close to the Michaelis constant (Km) for the enzyme to accurately determine inhibitor potency.
-
-
Assay Procedure:
-
In a multi-well plate, add the test compound dilutions.
-
Add the kinase to each well and pre-incubate for a defined period (e.g., 15-30 minutes) to allow the compound to bind to the enzyme.
-
Initiate the enzymatic reaction by adding a mixture of the substrate and ATP.
-
Incubate the reaction at a controlled temperature (e.g., 30°C) for a time that ensures the reaction is in the linear range.
-
-
Detection:
-
Stop the reaction.
-
Quantify the amount of phosphorylated substrate. Numerous detection methods exist, such as luminescence-based assays that measure the amount of ATP remaining or fluorescence-based assays that use antibodies to detect the phosphorylated substrate.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to controls.
-
Plot the data and fit to a dose-response curve to determine the IC50 value.
-
Data Presentation:
| Off-Target Hit | Binding Assay Ki (µM) | Functional Assay IC50 (µM) |
| Kinase X | Hypothetical Data | Hypothetical Data |
| Kinase Y | Hypothetical Data | Hypothetical Data |
Tier 4: Phenotypic Screening for a Holistic View
Trustworthiness: While target-based assays are essential, they cannot capture the full complexity of a compound's effects in a living cell. Phenotypic screening assesses the overall effect of a compound on cellular morphology, function, or other observable characteristics, providing an unbiased view of its biological activity. [5][12]This approach can uncover unexpected off-target effects that would be missed by targeted assays. [12] Experimental Protocol: High-Content Imaging Phenotypic Screen
-
Cell Plating: Plate a relevant human cell line (e.g., a cancer cell line, primary-like cells) in multi-well imaging plates.
-
Compound Treatment: Treat the cells with a range of concentrations of (Methyl-pyridin-2-ylmethyl-amino)-acetic acid for a defined period (e.g., 24, 48, or 72 hours).
-
Cell Staining: Fix the cells and stain them with a cocktail of fluorescent dyes that label various cellular components (e.g., DAPI for the nucleus, phalloidin for the actin cytoskeleton, and MitoTracker for mitochondria).
-
Image Acquisition: Use an automated high-content imaging system to capture multi-channel fluorescence images of the cells in each well.
-
Image Analysis: Employ sophisticated image analysis software to extract dozens or even hundreds of quantitative features from each cell, describing its morphology, texture, and fluorescence intensity.
-
Data Analysis: Use multiparametric statistical analysis or machine learning algorithms to compare the phenotypic profile of compound-treated cells to vehicle-treated controls. Identify any significant, dose-dependent changes in the cellular phenotype.
A significant and unexpected phenotypic "fingerprint" would warrant further deconvolution studies to identify the responsible off-target(s).
Conclusion and Future Directions
The path to developing a safe and effective therapeutic agent is one of meticulous scientific inquiry. For a novel compound like (Methyl-pyridin-2-ylmethyl-amino)-acetic acid, a systematic and tiered approach to cross-reactivity profiling is not merely a suggestion but a necessity. By integrating in silico prediction, broad in vitro binding and functional assays, and unbiased phenotypic screening, researchers can build a comprehensive understanding of a compound's selectivity. This knowledge is fundamental to making informed decisions, mitigating risks, and ultimately, increasing the probability of success in the complex endeavor of drug development. The methodologies outlined in this guide provide a robust framework for this critical assessment, ensuring that the full biological activity of a promising molecule is brought to light.
References
-
Straightforward Synthesis of (6-methyl-pyridin-2-ylamino)- Acetic Acid from 2-amino-6-methylpyridine and Their Coordination with Copper to Enhance Antibacterial Activity. ResearchGate. Available at: [Link]
-
Tissue Cross-Reactivity Studies. Charles River Laboratories. Available at: [Link]
-
Use of Tissue Cross-reactivity Studies in the Development of Antibody-based Biopharmaceuticals: History, Experience, Methodology, and Future Directions. ResearchGate. Available at: [Link]
-
Discovery of pyridine-based derivatives as FLT3 inhibitors for the treatment of acute myeloid leukemia. PubMed. Available at: [Link]
-
A high-throughput, nonisotopic, competitive binding assay for kinases using nonselective inhibitor probes (ED-NSIP). PubMed. Available at: [Link]
-
Assessment of allergen cross-reactivity. NIH National Center for Biotechnology Information. Available at: [Link]
-
A Quick Beginner's Guide to Tissue Cross-Reactivity Studies in Biologic Development. OracleBio. Available at: [Link]
-
Phenotypic Drug Discovery: Recent successes, lessons learned and new directions. NIH National Center for Biotechnology Information. Available at: [Link]
-
A standard operating procedure for an enzymatic activity inhibition assay. PubMed. Available at: [Link]
-
ChEMBL. EMBL-EBI. Available at: [Link]
-
Enzyme Inhibition-Based Assay to Estimate the Contribution of Formulants to the Effect of Commercial Pesticide Formulations. MDPI. Available at: [Link]
-
Tissue Cross-Reactivity Study and its Applications. AnaPath Services. Available at: [Link]
-
Choosing the Right Assay for Your Kinase Drug Discovery. Reaction Biology. Available at: [Link]
-
How can off-target effects of drugs be minimised?. Patsnap. Available at: [Link]
-
Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers. Available at: [Link]
-
Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. NIH National Center for Biotechnology Information. Available at: [Link]
-
Novel derivatives of 2-pyridinemethylamine as selective, potent, and orally active agonists at 5-HT1A receptors. PubMed. Available at: [Link]
-
Off-Target Screening Cell Microarray Assay. Charles River Laboratories. Available at: [Link]
-
The Two-Sided Experimental Model of ImmunoCAP Inhibition Test as a Useful Tool for the Examination of Allergens Cross-Reactivity on the Example of α-Gal and Mammalian Meat Sensitization—A Preliminary Study. MDPI. Available at: [Link]
-
Design, Synthesis and Bioactivity of Novel Low Bee-Toxicity Compounds Based on Flupyrimin. MDPI. Available at: [Link]
-
Drug–target interaction prediction: databases, web servers and computational models. Oxford Academic. Available at: [Link]
-
Kinase assays. BMG LABTECH. Available at: [Link]
-
Therapeutic antibodies: technical points to consider in tissue cross-reactivity studies. NIH National Center for Biotechnology Information. Available at: [Link]
-
Discovery of pyridine-based derivatives as FLT3 inhibitors for the treatment of acute myeloid leukemia. ResearchGate. Available at: [Link]
-
Enzyme Inhibition. Biology LibreTexts. Available at: [Link]
-
Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers. Available at: [Link]
-
Cross-reactivity of mouse monoclonal antibodies produced by in vitro or in vivo immunization. PubMed. Available at: [Link]
-
Off-target effects in CRISPR/Cas9 gene editing. NIH National Center for Biotechnology Information. Available at: [Link]
-
SYNTHESIS OF ACETYLENIC AMINO DERIVATIVES OF 2-(2-((2,6DICHLOROPHENYL)AMINO)PHENYL)ACETIC ACID. CyberLeninka. Available at: [Link]
-
Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. NIH National Center for Biotechnology Information. Available at: [Link]
-
2-((Pyridin-2-yl)formamido)acetic acid. PubChem. Available at: [Link]
-
Off-Target Profiling. Creative Biolabs. Available at: [Link]
-
KinasePred: A Computational Tool for Small-Molecule Kinase Target Prediction. MDPI. Available at: [Link]
-
Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. NIH National Center for Biotechnology Information. Available at: [Link]
-
2-Amino-2-(pyridin-2-YL)acetic acid. PubChem. Available at: [Link]
-
Competition binding assay for measuring the interaction between unlinked, unmodified ('free') small molecules and kinases. ResearchGate. Available at: [Link]
-
What is an Inhibition Assay?. Biobide. Available at: [Link]
-
Survey reactivity of 2-aminopyridine and Meldrum's acid in the presence of aryl glyoxals or aryl aldehydes; ethyl 2-(3-aryl imidazo[1,2-a]pyridin-2-yl)acetates versus ethyl 3-aryl-3-(pyridin-2-ylamino)propanoates. ResearchGate. Available at: [Link]
-
Discovery of new imidazole[1,2-a] pyridine derivatives as CDK9 inhibitors: design, synthesis and biological evaluation. RSC Publishing. Available at: [Link]
-
(RS)-phenyl-pyridin-2-yl-acetic acid methyl ester. PubChem. Available at: [Link]
Sources
- 1. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of pyridine-based derivatives as FLT3 inhibitors for the treatment of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel derivatives of 2-pyridinemethylamine as selective, potent, and orally active agonists at 5-HT1A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 6. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. histologix.com [histologix.com]
- 8. Off-Target Profiling - Creative Biolabs [creative-biolabs.com]
- 9. criver.com [criver.com]
- 10. researchgate.net [researchgate.net]
- 11. Tissue Cross-Reactivity Study and its Applications - AnaPath [anapath.ch]
- 12. Phenotypic Drug Discovery: Recent successes, lessons learned and new directions - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking (Methyl-pyridin-2-ylmethyl-amino)-acetic acid against known inhibitors
Technical Comparison Guide: Benchmarking (Methyl-pyridin-2-ylmethyl-amino)-acetic acid against 2-OG Oxygenase Inhibitors
Executive Summary & Chemical Context
This guide outlines the benchmarking protocol for (Methyl-pyridin-2-ylmethyl-amino)-acetic acid (referred to herein as N-Me-Py-Gly to distinguish from the peptide coupling reagent MPAA).[1]
Structurally, N-Me-Py-Gly is a tridentate ligand (N,N,O-donor set) consisting of a pyridine ring, a secondary amine (methylated), and a carboxylate tail.[1] Its pharmacophore strongly resembles the 2-oxoglutarate (2-OG) cofactor required by Fe(II)-dependent dioxygenases, specifically JmjC Histone Demethylases (KDMs) and HIF Prolyl Hydroxylases (PHDs) .[1]
Scientific Premise: Unlike monodentate chelators, N-Me-Py-Gly offers a "facial" coordination geometry that mimics the binding of 2-OG to the active site Iron (Fe II).[1] Benchmarking must therefore focus on competitive inhibition against 2-OG and metal sequestration efficacy compared to established standards like 2,4-PDCA and N-Oxalylglycine (NOG) .[1]
Competitor Landscape & Benchmarking Standards
To objectively validate N-Me-Py-Gly, it must be screened alongside the following "Gold Standard" controls.
| Compound | Role | Mechanism | Benchmarking Utility |
| N-Me-Py-Gly | Test Candidate | Tridentate Fe(II) Chelation / 2-OG Mimic | Evaluates efficacy of the flexible amine linker vs. rigid analogs. |
| 2,4-PDCA | Primary Competitor | Bidentate Pyridine-dicarboxylate | The industry standard for JmjC/KDM inhibition.[1] High potency (IC50 ~1-5 µM).[1] |
| N-Oxalylglycine (NOG) | Mechanistic Control | Non-hydrolyzable 2-OG analog | Defines the baseline for pure competitive inhibition without the pyridine ring.[1] |
| EDTA | Negative Control | Non-specific Metal Stripping | Distinguishes specific active-site binding from indiscriminate metal stripping. |
| IOX1 | Cellular Standard | Broad-spectrum 2-OG inhibitor | Used if benchmarking extends to cell-permeability assays (N-Me-Py-Gly is likely polar/impermeable).[1] |
Mechanism of Action (Pathway Visualization)
The following diagram illustrates the competitive binding mechanism. N-Me-Py-Gly competes with the natural co-factor (2-OG) for the Iron center within the catalytic pocket, preventing the oxidation of the peptide substrate.[1]
Caption: Competitive inhibition mechanism where N-Me-Py-Gly sequesters the catalytic Fe(II) center, displacing 2-OG.[1]
Experimental Protocols (Self-Validating Systems)
To ensure Trustworthiness , these protocols contain built-in "sanity checks" (Z-factor and Metal Rescue).[1]
Protocol A: AlphaScreen Histone Demethylase Benchmarking
Objective: Determine IC50 values relative to 2,4-PDCA.
-
Reagent Prep:
-
The "Metal Rescue" Check (Validation Step):
-
Run two parallel plates.[1]
-
Plate A (Standard): Assay buffer contains 50 µM Fe(II) and 100 µM 2-OG.[1]
-
Plate B (Rescue): Assay buffer contains 500 µM Fe(II) .[1]
-
Logic: If N-Me-Py-Gly is a true chelator, excess Iron should shift the IC50 curve to the right (lower potency).[1] If the IC50 remains unchanged, the mechanism is likely off-target aggregation.[1]
-
-
Workflow:
-
Data Output:
-
Calculate % Inhibition =
.[1] -
Fit to 4-parameter logistic model to derive IC50.
-
Protocol B: Thermal Shift Assay (Direct Binding Evidence)
Objective: Prove physical binding to the protein, not just metal stripping.[1]
-
Mix KDM4A protein (2 µM) with SYPRO Orange dye.[1]
-
Add N-Me-Py-Gly (50 µM) or DMSO control.[1]
-
Perform melt curve (25°C to 95°C).
-
Success Criteria: A positive shift in Melting Temperature (
) indicates stabilization of the protein-inhibitor complex.[1] Compare of N-Me-Py-Gly vs. NOG.[1]
Benchmarking Workflow Visualization
This flowchart guides the researcher through the decision matrix based on experimental data.
Caption: Decision tree for validating N-Me-Py-Gly activity. The Iron Rescue step is critical to distinguish specific chelation from assay interference.
Anticipated Results & Data Interpretation
Based on the tridentate structure of N-Me-Py-Gly relative to the bidentate 2,4-PDCA, researchers should anticipate the following comparative data:
| Metric | N-Me-Py-Gly (Predicted) | 2,4-PDCA (Standard) | Interpretation |
| IC50 (KDM4A) | 5 - 20 µM | 1 - 3 µM | The extra flexibility of the glycine arm in N-Me-Py-Gly often results in a higher entropic penalty upon binding compared to the rigid pyridine-dicarboxylate of 2,4-PDCA.[1] |
| Fe(II) Affinity | High | Moderate | N-Me-Py-Gly is a stronger chelator.[1] Caution: It may strip iron entirely rather than binding in the pocket.[1] |
| Selectivity | Low | Moderate | The N-Me-Py-Gly motif is common; it may inhibit other metalloenzymes (MMPs, APN) more readily than 2,4-PDCA.[1] |
Expert Insight:
If N-Me-Py-Gly shows inhibition but fails the "Thermal Shift" (no
References
-
Rose, N. R., et al. (2011).[1] "Inhibitor scaffolds for 2-oxoglutarate-dependent oxygenases." Chemical Society Reviews.[1]
-
Hopkinson, R. J., et al. (2013).[1] "Isomers of Pyridine-2,4-dicarboxylic Acid as Inhibitors of JmjC Histone Demethylases." ChemMedChem. [1]
-
Hamada, Y., et al. (2009).[1] "Synthesis and activity of N-oxalylglycine and its derivatives as Jumonji C domain-containing histone demethylase inhibitors." Bioorganic & Medicinal Chemistry Letters.
-
PubChem Compound Summary. "N-(2-Pyridylmethyl)glycine."[1][2] National Center for Biotechnology Information.[1] [1]
Sources
A Comparative Guide to the Synthesis of (Methyl-pyridin-2-ylmethyl-amino)-acetic acid for Research and Development
(Methyl-pyridin-2-ylmethyl-amino)-acetic acid is a substituted amino acid derivative with potential applications in medicinal chemistry and drug development as a chelating agent or a scaffold for more complex molecules. The efficient and reliable synthesis of this compound is crucial for its further investigation and utilization. This guide provides a comprehensive comparison of two viable synthetic methodologies, offering in-depth technical insights, detailed experimental protocols, and a comparative analysis of their respective advantages and disadvantages to aid researchers in selecting the optimal route for their specific needs.
Introduction to Synthetic Strategies
The synthesis of (Methyl-pyridin-2-ylmethyl-amino)-acetic acid presents a key challenge in the selective functionalization of the starting materials. Two primary retrosynthetic approaches can be envisioned, both beginning with the commercially available 2-(aminomethyl)pyridine. The core of the comparison lies in the sequence of introducing the acetic acid moiety and the N-methyl group.
-
Method 1: The "Ester Protection" Route. This strategy involves an initial N-alkylation with an ester of a haloacetic acid, followed by N-methylation, and concluding with ester hydrolysis. This classical approach offers the advantage of working with more soluble and often more reactive ester intermediates.
-
Method 2: The "Direct Alkylation" Route. This alternative pathway commences with the direct N-alkylation of 2-(aminomethyl)pyridine with a haloacetic acid, forming the secondary amino acid intermediate, which is subsequently N-methylated. This approach is more atom-economical but requires careful selection of the methylation conditions to avoid side reactions with the carboxylic acid.
This guide will now delve into the specifics of each method, providing detailed protocols and a critical evaluation of their performance.
Method 1: The "Ester Protection" Route
This two-step synthesis proceeds through an ester intermediate, which can facilitate purification and subsequent N-methylation due to increased solubility in organic solvents.
Step 1: Synthesis of Ethyl (Pyridin-2-ylmethyl-amino)-acetate
The initial step involves the nucleophilic substitution of a halide from ethyl bromoacetate by the primary amine of 2-(aminomethyl)pyridine. The reaction of primary amines with ethyl bromoacetate is a well-established method for N-alkylation.[1] A mild base is employed to neutralize the hydrobromic acid formed during the reaction, preventing the protonation of the starting amine which would render it non-nucleophilic.
Experimental Protocol:
-
To a solution of 2-(aminomethyl)pyridine (1.0 eq.) in anhydrous acetonitrile, add anhydrous potassium carbonate (2.0 eq.).
-
Stir the suspension at room temperature for 15 minutes.
-
Add ethyl bromoacetate (1.1 eq.) dropwise to the suspension.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude ethyl (pyridin-2-ylmethyl-amino)-acetate.
-
Purify the crude product by column chromatography on silica gel.
Step 2: N-Methylation and Hydrolysis
The secondary amine of the synthesized ester is then methylated. Reductive amination using formaldehyde and a mild reducing agent is a highly effective and selective method for the N-methylation of amino acid derivatives.[2][3] This is followed by saponification of the ester to yield the final carboxylic acid.
Experimental Protocol:
-
Dissolve the purified ethyl (pyridin-2-ylmethyl-amino)-acetate (1.0 eq.) in methanol.
-
Add aqueous formaldehyde (37%, 1.5 eq.) to the solution.
-
Cool the mixture to 0 °C and add sodium cyanoborohydride (1.5 eq.) portion-wise.
-
Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material.
-
Quench the reaction by the addition of a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
To the crude ethyl (methyl-pyridin-2-ylmethyl-amino)-acetate, add a solution of lithium hydroxide (2.0 eq.) in a mixture of tetrahydrofuran and water.
-
Stir the mixture at room temperature until the ester is completely hydrolyzed (monitored by TLC).
-
Acidify the reaction mixture to pH 6 with 1 M hydrochloric acid.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane) and dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to yield (Methyl-pyridin-2-ylmethyl-amino)-acetic acid.
Method 2: The "Direct Alkylation" Route
This approach offers a more direct pathway to the final product by avoiding the introduction and subsequent removal of an ester protecting group.
Step 1: Synthesis of (Pyridin-2-ylmethyl-amino)-acetic acid
This step involves the direct alkylation of 2-(aminomethyl)pyridine with a haloacetic acid. A similar reaction has been successfully employed for the synthesis of (6-methyl-pyridin-2-ylamino)-acetic acid from 2-amino-6-methylpyridine and chloroacetic acid.[4] The reaction is typically carried out in an aqueous or polar aprotic solvent in the presence of a base.
Experimental Protocol:
-
Dissolve 2-(aminomethyl)pyridine (1.0 eq.) in a mixture of water and dioxane.
-
Add sodium hydroxide (2.2 eq.) to the solution and stir until it dissolves.
-
Add a solution of chloroacetic acid (1.05 eq.) in water dropwise to the reaction mixture.
-
Heat the mixture to 80 °C and maintain the temperature until the reaction is complete as monitored by TLC.
-
Cool the reaction mixture to room temperature and carefully acidify to pH 6 with concentrated hydrochloric acid.
-
The product may precipitate out of the solution upon cooling and acidification. If so, collect the solid by filtration.
-
If the product remains in solution, extract with a suitable organic solvent.
-
Dry the product under vacuum.
Step 2: N-Methylation of (Pyridin-2-ylmethyl-amino)-acetic acid
The N-methylation of the secondary amino acid intermediate is performed using reductive amination. This method is advantageous as it is selective for the amine and does not interfere with the carboxylic acid functionality.
Experimental Protocol:
-
Suspend (Pyridin-2-ylmethyl-amino)-acetic acid (1.0 eq.) in a mixture of methanol and water.
-
Add aqueous formaldehyde (37%, 2.0 eq.).
-
Cool the mixture to 0 °C and add sodium triacetoxyborohydride (2.0 eq.) in portions.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction by TLC.
-
Upon completion, carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Adjust the pH to approximately 6 with 1 M hydrochloric acid.
-
Extract the product with a polar organic solvent (e.g., n-butanol).
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield (Methyl-pyridin-2-ylmethyl-amino)-acetic acid.
Comparative Analysis
| Parameter | Method 1: "Ester Protection" Route | Method 2: "Direct Alkylation" Route | Rationale & Justification |
| Overall Yield | Moderate to Good | Potentially Higher | Method 2 is more atom-economical as it avoids protection and deprotection steps, which can lead to higher overall yields. |
| Purity of Final Product | High | Good to High | The intermediate purification in Method 1 can lead to a very pure final product. Method 2 may require more rigorous final purification. |
| Number of Steps | 3 (N-alkylation, N-methylation, Hydrolysis) | 2 (N-alkylation, N-methylation) | Method 2 is a more streamlined process. |
| Reaction Conditions | Reflux, 0°C to RT | 80°C, 0°C to RT | Both methods employ relatively mild and standard laboratory conditions. |
| Reagent Cost & Availability | Standard | Standard | All reagents are commercially available and relatively inexpensive. |
| Ease of Purification | Intermediate purification is straightforward. | Final product purification might be more challenging due to higher polarity. | The ester intermediate in Method 1 is generally less polar and easier to purify by standard column chromatography. |
| Scalability | Readily scalable. | Readily scalable. | Both methods utilize common and scalable reactions. |
| Potential Side Reactions | Incomplete hydrolysis of the ester. | Potential for esterification during N-methylation if not using reductive amination. | Careful selection of reaction conditions is crucial in both methods to minimize side products. |
Experimental Workflow Diagrams
Caption: Workflow for Method 1: "Ester Protection" Route.
Caption: Workflow for Method 2: "Direct Alkylation" Route.
Conclusion and Recommendations
Both presented methods offer viable pathways for the synthesis of (Methyl-pyridin-2-ylmethyl-amino)-acetic acid.
-
Method 1, the "Ester Protection" Route , is recommended for researchers prioritizing the highest possible purity of the final product, as the purification of the ester intermediate is generally more straightforward. This method provides well-defined checkpoints for characterization.
-
Method 2, the "Direct Alkylation" Route , is a more efficient and atom-economical approach. It is recommended for larger-scale syntheses where minimizing the number of steps and maximizing throughput are key considerations. However, careful optimization of the final purification step may be required.
The choice between these two methods will ultimately depend on the specific requirements of the research or development project, including the desired scale, purity standards, and available resources. Both synthetic strategies are robust and utilize common laboratory reagents and techniques, making the synthesis of (Methyl-pyridin-2-ylmethyl-amino)-acetic acid accessible to a wide range of chemistry laboratories.
References
-
Kilgore, J. (2018). What are the best conditions for the reaction of primary amine with ethylbromo acetate? ResearchGate. [Link]
- Kaljuste, K., & Undén, A. (1995). New method for the synthesis of N-methyl amino acids containing peptides by reductive methylation of amino groups on the solid phase. International Journal of Peptide and Protein Research, 46(6), 463-470.
- Fukuyama, T., Jow, C. K., & Cheung, M. (1995). 2-and 4-Nitrobenzenesulfonamides: Exceptionally versatile means for preparation of secondary amines and protection of amines. Tetrahedron Letters, 36(36), 6373-6374.
- Sitorus, R. J., et al. (2020). Straightforward Synthesis of (6-methyl-pyridin-2-ylamino)- Acetic Acid from 2-amino-6-methylpyridine and Their Coordination with Copper to Enhance Antibacterial Activity. Rasayan Journal of Chemistry, 13(2), 996-1002.
- Chen, Y. (2019). Recent Advances in Methylation: A Guide for Selecting Methylation Reagents. Chemistry–A European Journal, 25(14), 3405-3439.
- O'Donnell, M. J., & Bennett, W. D. (1988). A new, mild, and efficient method for the N-methylation of amino acids. Tetrahedron Letters, 29(21), 2541-2544.
- Kopka, K., et al. (2003). Synthesis of selectively N-methylated derivatives of the potent and selective 5-HT1A receptor antagonist WAY-100635. Bioorganic & Medicinal Chemistry, 11(17), 3743-3753.
Sources
- 1. researchgate.net [researchgate.net]
- 2. US20090264620A1 - N-Methylation of amino acids - Google Patents [patents.google.com]
- 3. New method for the synthesis of N-methyl amino acids containing peptides by reductive methylation of amino groups on the solid phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Benchmarking Ligand Fidelity: (Methyl-pyridin-2-ylmethyl-amino)-acetic Acid in Metallobiochemistry
[1]
Executive Summary
Reproducibility in metallobiochemistry and drug discovery often falters at the interface of metal ion homeostasis. While EDTA is the ubiquitous "sledgehammer" for metal sequestration, its high affinity (
This guide evaluates (Methyl-pyridin-2-ylmethyl-amino)-acetic acid (referred to herein as MPMAA or N-Me-N-Py-Gly ), a tridentate ligand that offers a "Goldilocks" zone of affinity.[1] It bridges the gap between weak buffers (citrate) and strong chelators (EDTA/DTPA), providing a tunable platform for zinc (Zn²⁺) and copper (Cu²⁺) buffering, metallo-enzyme mechanistic studies, and fragment-based drug design (FBDD).
Part 1: Chemical Identity & Stability Profile[1][2]
MPMAA functions as a tridentate ligand, coordinating metal ions via one pyridine nitrogen, one tertiary amine nitrogen, and one carboxylate oxygen.[1] This N,N,O donor set creates two stable 5-membered chelate rings.[1]
Structural Determinants of Reproducibility
-
Steric Profile: Unlike the bulky Dipicolylamine (DPA), MPMAA contains a methyl group which reduces steric hindrance, allowing faster kinetic exchange rates.
-
Protonation Sensitivity: The tertiary amine is the critical "switch." Its protonation (pKa
7.5–8.[1]0) competes directly with metal binding.[1] Crucial Insight: Experiments performed at pH 7.0 vs. pH 7.4 will yield vastly different free metal concentrations ( ) due to this protonation equilibrium.[1]
Stability Constants (Log K) Comparison
Data approximated based on structural analogues (e.g., N-(2-pyridylmethyl)glycine).
| Ligand | Denticity | Log | Selectivity Profile | Kinetic Lability |
| EDTA | Hexadentate | ~16.5 | Indiscriminate (binds Ca, Mg, Zn, Cu) | Low (Slow off-rate) |
| EGTA | Octadentate | ~12.9 | Ca²⁺ selective over Mg²⁺ | Low |
| MPMAA | Tridentate | ~7.5 – 9.0 | Transition metals (Zn, Cu) >> Ca, Mg | High (Fast exchange) |
| Citrate | Tridentate | ~4.5 | Weak, General | Very High |
Part 2: Comparative Performance Guide
MPMAA vs. EDTA in Enzyme Assays
The Problem: In Zinc-dependent HDAC or MMP assays, EDTA strips the structural zinc, unfolding the protein. The MPMAA Solution: MPMAA acts as a Metal Buffer .[1] It maintains a fixed free zinc concentration (e.g., nanomolar range) without stripping the protein's high-affinity structural site.[1]
-
Recommendation: Use MPMAA (10–50 µM) to scavenge adventitious trace zinc (contaminants from buffers/water) without inhibiting the enzyme, whereas EDTA would abolish activity.[1]
MPMAA vs. Dipicolylamine (DPA) in Drug Design
The Problem: DPA is a common Zinc-Binding Group (ZBG) but is often too lipophilic and toxic.[1] The MPMAA Solution: The carboxylic acid tail of MPMAA increases water solubility and allows for rapid coupling to peptide backbones via standard amide bond formation.
-
Result: MPMAA derivatives show improved pharmacokinetic profiles and reduced non-specific binding compared to bis-pyridyl analogues.[1]
Part 3: Sources of Variability & Control[3]
To ensure reproducibility, you must control the Protonation-Chelation Competition .
The "pH Trap"
Because the amine nitrogen pKa is near physiological pH, small drifts in buffer pH cause exponential shifts in Metal-Ligand affinity.
-
Failure Mode: A buffer drift from pH 7.4 to 7.2 can release significant Cu²⁺/Zn²⁺ from the MPMAA complex, leading to "ghost" activity in enzyme assays.
-
Correction: Always use a buffer with high capacity (e.g., HEPES, MOPS) rather than weak buffers (PBS) when using MPMAA.
Visualizing the Equilibrium
The following diagram illustrates the competition between Protons (
Figure 1: The Protonation-Chelation Switch.[1] Efficacy of MPMAA depends entirely on maintaining pH above the amine pKa to ensure the ligand is available for metal binding.
Part 4: Validated Experimental Workflow
Protocol: Determination of Metal Binding Affinity via pH Titration
Objective: Accurately determine the
Reagents & Setup
-
Ligand Stock: 10 mM MPMAA in ultrapure water (store at -20°C).
-
Metal Stock: 10 mM
or (99.999% trace metals basis). -
Buffer: 50 mM HEPES, 100 mM
(ionic strength control), pH 7.4. -
Indicator: PAR (4-(2-Pyridylazo)resorcinol) for Zn, or UV-Vis direct monitoring for Cu.[1]
Step-by-Step Methodology
-
Decontamination: Treat all buffers with Chelex-100 resin overnight to remove background metals.[1] Filter before use.
-
Baseline Correction: Measure the absorbance of the buffer + Indicator alone.
-
Titration Loop:
-
Data Fitting: Plot Absorbance vs. [Metal]/[Ligand] ratio. The inflection point at 1.0 indicates pure 1:1 stoichiometry.[1]
Workflow Diagram
Figure 2: Validation Workflow. This cycle ensures that the MPMAA stock is active and not degraded/oxidized before use in sensitive biological assays.
Part 5: Troubleshooting & FAQs
Q: My assay results drift over time when using MPMAA.
-
Cause: MPMAA is susceptible to oxidation at the benzylic position (next to the pyridine) if left in solution for weeks.
-
Fix: Prepare fresh stock solutions weekly. Store under Argon if possible.
Q: Can I use MPMAA to stop a reaction?
-
Answer: No. MPMAA is a buffer, not a stop agent.[1] It allows metal exchange.[1] To stop a metallo-enzyme reaction completely, you must use EDTA or EGTA (10 mM) to strip the metal irreversibly.[1]
Q: How does it compare to "Click" chemistry ligands?
References
-
Comparison of Zinc Chelators in Biochemistry: Hsu, D., et al. (2018).[1] "Chelatable trace zinc causes low, irreproducible KDAC8 activity." Journal of Biological Chemistry.[1] [Link]
-
Structural Characterization of Pyridyl-Amine Ligands: Davoise, D., et al. (2025).[1] "Synthesis and Characterization of New Metal Complexes of N-substituted Glycine." ResearchGate.[1] [Link]
-
Stability Constants of Amino-Carboxylate Ligands: NIST Standard Reference Database 46: Critically Selected Stability Constants of Metal Complexes. [Link][1]
-
Zinc-Binding Groups in Drug Design: Maret, W. (2013).[1][2] "Zinc Biochemistry: From a Single Zinc Enzyme to a Zinc Proteome." Advances in Nutrition.[1] [Link]
In Vitro and In Vivo Correlation of (Methyl-pyridin-2-ylmethyl-amino)-acetic Acid Activity
The following guide provides an in-depth technical analysis of (Methyl-pyridin-2-ylmethyl-amino)-acetic acid (also referred to as N-Methyl-PAMA or N-Me-Py-Gly ), focusing on its application as a bifunctional chelator in radiopharmaceutical development.
A Technical Comparison Guide for Radiopharmaceutical Development
Executive Summary & Molecule Profile
(Methyl-pyridin-2-ylmethyl-amino)-acetic acid (CAS: 669083-52-7) is a tridentate ligand belonging to the class of Single Amino Acid Chelates (SAACs) . Structurally, it consists of a glycine backbone modified with a methyl group and a pyridine ring on the nitrogen atom.
Its primary "activity" in drug development is its function as a high-affinity chelator for the fac-[M(CO)₃]⁺ core (where M = ⁹⁹ᵐTc or ¹⁸⁶/¹⁸⁸Re). It serves as a critical alternative to standard chelators like Histidine or Picolylamine-acetic acid (PAMA), offering distinct lipophilicity and pharmacokinetic profiles.
| Feature | Specification |
| IUPAC Name | N-methyl-N-(2-pyridylmethyl)glycine |
| Common Abbreviation | N-Me-PAMA / N-Me-Py-Gly |
| Donor Set | N, N, O (Tridentate: Pyridine-N, Amine-N, Carboxylate-O) |
| Primary Application | Labeling peptides/small molecules with ⁹⁹ᵐTc-tricarbonyl |
| Key Advantage | Methylation prevents N-deprotonation, altering lipophilicity and reducing non-specific binding compared to PAMA. |
Mechanism of Action & Binding Kinetics
To understand the In Vitro-In Vivo Correlation (IVIVC), one must first grasp the coordination chemistry. This ligand binds to the Technetium(I) core in a facial arrangement, displacing three water molecules from the precursor [⁹⁹ᵐTc(CO)₃(H₂O)₃]⁺.
The Coordination Pathway
The methylation of the amine nitrogen is the critical differentiator. Unlike PAMA, N-Me-PAMA lacks a dissociable proton on the amine. This prevents the formation of neutral species at physiological pH (depending on the overall charge of the complex) and eliminates a hydrogen bond donor, significantly impacting the LogD (distribution coefficient).
Figure 1: Coordination pathway of N-Me-PAMA with the Technetium-tricarbonyl core. The final complex is kinetically inert.
Comparative Analysis: Alternatives & Performance
This section compares N-Me-PAMA against the industry standards: PAMA (unmethylated) and Histidine .
Table 1: In Vitro Performance Comparison
| Parameter | N-Me-PAMA (Topic) | PAMA (Alternative) | Histidine (Gold Standard) |
| Labeling Efficiency | High (>95% @ 30 min) | High (>95% @ 30 min) | High (>98% @ 20 min) |
| Serum Stability | Superior (Resistant to transchelation) | Moderate (Susceptible to His-exchange) | High |
| Lipophilicity (LogP) | Increased (More lipophilic due to N-Me) | Lower (More hydrophilic) | Low (Hydrophilic) |
| Charge @ pH 7.4 | Neutral (if COOH is deprotonated) | Neutral | Zwitterionic/Neutral |
| H-Bond Potential | Acceptor only (Amine N blocked) | Donor & Acceptor | Donor & Acceptor |
Critical Insight: The "Methyl Effect"
The addition of the methyl group (N-Me) removes the N-H bond. In in vitro assays, this often results in slower transchelation with serum proteins (like Albumin) compared to PAMA. PAMA's N-H can participate in proton exchange or H-bonding that may facilitate ligand exchange mechanisms. Therefore, N-Me-PAMA demonstrates higher in vitro stability.
In Vitro and In Vivo Correlation (IVIVC)
The core challenge in radiopharmaceutical design is predicting in vivo biodistribution from in vitro data. For N-Me-PAMA, the correlation is driven by Lipophilicity and Stability .
The Correlation Logic
-
In Vitro Input: LogD (Lipophilicity) and Serum Stability (% intact complex).
-
In Vivo Output: Liver Uptake (Hepatobiliary excretion) vs. Kidney Uptake (Renal excretion) and Tumor-to-Background Ratio.
Correlation 1: Lipophilicity vs. Excretion Pathway
-
Observation: N-Me-PAMA is more lipophilic than PAMA.
-
In Vivo Consequence: While PAMA conjugates often clear rapidly through the kidneys, N-Me-PAMA conjugates show increased hepatobiliary retention (Liver uptake).
-
Correlation: Positive correlation between Methylation/LogP and Liver Background.
-
Guidance: If your target is in the abdomen, N-Me-PAMA may produce higher background noise than PAMA or Histidine.
-
Correlation 2: Serum Stability vs. Tumor Uptake
-
Observation: N-Me-PAMA shows <5% transchelation in human serum over 24h.
-
In Vivo Consequence: High tumor retention is maintained; however, if the lipophilicity is too high, non-specific binding in blood increases.
-
Correlation: High stability correlates with tumor retention, but the specificity (Tumor/Muscle ratio) is modulated by the lipophilicity shift.
Experimental Workflow: Validating the Correlation
To validate this ligand for your specific drug, follow this self-validating protocol.
Figure 2: Workflow for establishing IVIVC for N-Me-PAMA labeled tracers.
Detailed Experimental Protocols
Protocol A: Labeling with [⁹⁹ᵐTc(CO)₃]⁺
This protocol ensures the generation of the active species for comparison.
-
Precursor Preparation: Reconstitute a standard "IsoLink" kit (Mallinckrodt/Curium) with 1 mL ⁹⁹ᵐTcO₄⁻ to generate [⁹⁹ᵐTc(CO)₃(H₂O)₃]⁺. Heat at 100°C for 20 min. Neutralize to pH 7.4.
-
Ligand Incubation: Add 10⁻⁴ M of (Methyl-pyridin-2-ylmethyl-amino)-acetic acid to the precursor solution.
-
Reaction: Incubate at 70°C for 30 minutes.
-
QC: Analyze via RP-HPLC (C18 column).
-
Gradient: 0-100% Methanol in 0.1% TFA water.
-
Success Criteria: Single radiometric peak (Shifted from precursor).
-
Protocol B: Histidine Challenge (Stability Test)
This test mimics the in vivo competition with serum proteins.
-
Preparation: Prepare a 100-fold molar excess solution of Histidine in PBS (pH 7.4).
-
Incubation: Mix the labeled N-Me-PAMA complex with the Histidine solution.
-
Timepoints: Incubate at 37°C and sample at 1h, 4h, and 24h.
-
Analysis: Inject onto HPLC.
-
Interpretation: Any peak corresponding to [⁹⁹ᵐTc(CO)₃(His)] indicates instability.
-
Benchmark: N-Me-PAMA should show <10% displacement at 24h.
-
References
-
Alberto, R. et al. (1998). "A Novel Organometallic Aqua Complex of Technetium for the Labeling of Biomolecules: Synthesis of [99mTc(OH2)3(CO)3]+ from [99mTcO4]- in Aqueous Solution and Its Reaction with a Bifunctional Ligand." Journal of the American Chemical Society. Link
-
Banerjee, S.R. et al. (2005). "Bifunctional Single Amino Acid Chelates for Labeling of Biomolecules with the {Tc(CO)3}+ and {Re(CO)3}+ Cores." Inorganic Chemistry. Link
-
Schibli, R. et al. (2000). "Influence of the Denticity of Ligand Systems on the In Vitro and In Vivo Behavior of 99mTc(CO)3-Labeled Derivatives." Bioconjugate Chemistry. Link
-
Mindt, T.L. et al. (2006). "Modification of the pharmacokinetic properties of a 99mTc-labeled bombesin analogue by using a new class of spacer-chelator systems." Bioconjugate Chemistry. (Demonstrates the effect of PAMA vs. derivatives). Link
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
